molecular formula C14H25NO5 B611209 Boc-NH-PEG3-propargyl

Boc-NH-PEG3-propargyl

Cat. No.: B611209
M. Wt: 287.35 g/mol
InChI Key: IKRULGOPBBCYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-N-Amido-PEG3-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Properties

IUPAC Name

tert-butyl N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-7-17-9-11-19-12-10-18-8-6-15-13(16)20-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRULGOPBBCYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG3-propargyl: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Boc-NH-PEG3-propargyl. This heterobifunctional linker is of significant interest in the fields of bioconjugation, medicinal chemistry, and targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound is a chemical compound featuring a Boc-protected amine, a triethylene glycol (PEG3) spacer, and a terminal propargyl group. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the primary amine, which can be deprotected under acidic conditions to reveal the reactive amine. The PEG3 spacer enhances the solubility and pharmacokinetic properties of the molecule to which it is attached. The terminal propargyl group, with its alkyne functionality, is a key component for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Structure:

Table 1: General Chemical Properties of this compound

PropertyValueSource
CAS Number 1333880-60-6
Molecular Formula C14H25NO5
Molecular Weight 287.36 g/mol
IUPAC Name tert-butyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate
Synonyms t-Boc-N-Amido-PEG3-propargyl, Propargyl-PEG3-NHBoc[1]

Table 2: Physicochemical and Safety Data

PropertyValueNotes
Purity Typically ≥95%As provided by commercial suppliers. Lot-specific purity is detailed in the Certificate of Analysis.
Appearance Colorless to pale yellow oilVisual inspection.
Solubility Soluble in DMSO, DCM, DMF, and water.[2] General solubility for similar PEGylated compounds. Specific quantitative data (mg/mL) should be obtained from the supplier's technical data sheet.
Storage Store at -20°C for long-term stability. Shipped at ambient temperature.
Stability Stable under recommended storage conditions. Avoid strong acids and bases.The Boc group is labile to strong acidic conditions.

Applications in Drug Development

The unique trifunctional nature of this compound makes it a versatile tool in drug development, primarily in two key areas:

  • PROTAC Linker: This molecule is widely used as a PEG-based linker in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The PEG3 linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Click Chemistry Reagent: The terminal alkyne group allows for highly efficient and specific conjugation to azide-containing molecules via CuAAC, a cornerstone of "click chemistry".[3][7] This reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. This makes it ideal for labeling biomolecules, synthesizing antibody-drug conjugates (ADCs), and attaching molecules to surfaces.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The primary application of this compound as a linker is in the construction of PROTACs. The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds to warhead PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds to E3 ligase ligand Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow: Bioconjugation via Click Chemistry

The following diagram outlines a typical experimental workflow for conjugating an azide-modified biomolecule with this compound, followed by deprotection of the Boc group to yield a primary amine for further functionalization.

Bioconjugation_Workflow cluster_prep Preparation cluster_click Click Reaction (CuAAC) cluster_deprotection Boc Deprotection cluster_end Result start Start: Azide-modified Biomolecule & this compound dissolve Dissolve reactants in appropriate buffer/solvent start->dissolve add_cu Add Copper(I) source (e.g., CuSO4 + Sodium Ascorbate) dissolve->add_cu react Incubate at room temperature add_cu->react purify1 Purify the conjugate (e.g., dialysis, SEC) react->purify1 add_acid Add acid (e.g., TFA in DCM) purify1->add_acid react2 Incubate add_acid->react2 purify2 Purify the final product react2->purify2 end Final Product: Biomolecule-PEG3-NH2 purify2->end

Caption: Experimental workflow for bioconjugation and deprotection.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the conjugation of an azide-containing biomolecule with this compound. Optimization may be required for specific applications.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris-buffered saline (TBS) or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound if necessary

  • Purification system (e.g., dialysis membrane, size-exclusion chromatography column)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified biomolecule in a suitable buffer (e.g., PBS) to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).

  • Click Reaction:

    • In a reaction tube, add the azide-modified biomolecule solution.

    • Add the this compound stock solution to achieve a 5-10 fold molar excess over the biomolecule.

    • Add the copper(II) sulfate stock solution to a final concentration of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Upon completion, the reaction mixture can be purified to remove excess reagents.

    • For protein conjugations, dialysis against a suitable buffer is a common method.

    • Alternatively, size-exclusion chromatography (SEC) can be used to separate the conjugated product from smaller reactants.

General Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield a free primary amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v).

    • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific applications. Appropriate safety precautions should be taken when handling all chemical reagents.

References

The Lynchpin of Bioconjugation: A Technical Guide to Boc-Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern therapeutics, the precise and controlled assembly of complex biomolecules is paramount. Boc-protected Polyethylene Glycol (PEG) linkers have emerged as indispensable tools, providing a robust framework for the development of next-generation drugs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the core function of Boc-protected PEG linkers, offering a comprehensive overview of their synthesis, application, and the critical role they play in enhancing the therapeutic potential of bioconjugates.

Core Function and Strategic Advantage

A Boc-protected PEG linker is a heterobifunctional molecule meticulously designed for sequential conjugation. Its architecture comprises three key components:

  • The tert-Butyloxycarbonyl (Boc) Protecting Group: This acid-labile group temporarily shields a primary amine, preventing it from participating in unwanted side reactions during the initial stages of synthesis. Its removal under specific acidic conditions unveils the amine for subsequent, controlled conjugation.

  • The Polyethylene Glycol (PEG) Spacer: The PEG chain is more than an inert spacer. Its inherent hydrophilicity enhances the solubility of often-hydrophobic drug payloads, mitigating aggregation issues. Furthermore, the PEG chain can increase the hydrodynamic radius of the resulting conjugate, which reduces renal clearance and prolongs its circulation half-life in the bloodstream. This "stealth" effect can also shield the bioconjugate from the immune system, reducing immunogenicity.

  • The Reactive Functional Group: At the opposite end of the PEG spacer lies a reactive group, such as a carboxylic acid (-COOH) or an N-hydroxysuccinimide (NHS) ester, ready for immediate conjugation to a target molecule.

This trifecta of functionalities allows for a highly controlled, stepwise approach to building complex bioconjugates, ensuring that different molecular entities are linked in a precise and predetermined manner.

Quantitative Data on Performance

The strategic incorporation of PEG linkers and the choice of their length have a quantifiable impact on the performance of the final bioconjugate. The following tables summarize key data from various studies.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates
LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)
No PEGZHER2-SMCC-MMAENCI-N874.5
PEG4KZHER2-PEG4K-MMAENCI-N8720.25
PEG10KZHER2-PEG10K-MMAENCI-N8799
Data synthesized from a study on affibody-based drug conjugates, demonstrating that while PEGylation enhances other properties, it can sometimes reduce in vitro potency due to steric hindrance.[1]
Table 2: Comparative In Vivo Stability of Antibody-Drug Conjugates with Different Linker Chemistries
Linker TypeADC ConstructTime Point% Intact ADC Remaining (in vivo, Rat)
Conventional Maleimide (SMCC-based)anti-CD22-SPP-DM1Day 7~50%
Self-Stabilizing Maleimide (Mal-Dap(Boc)-derived)anti-CD22-MCC-DM1Day 7>80%
This table illustrates the importance of linker chemistry on in vivo stability, a critical factor for therapeutic efficacy.[2]
Table 3: Influence of PEG Linker Length on Pharmacokinetic Parameters of ADCs
LinkerClearance Rate (mL/day/kg)Half-life (t½) Extension Factor (vs. no PEG)
No PEGHigh (rapid clearance)1x
PEG4Moderate2.5x
PEG8Low (optimal slower clearance)Not specified
PEG10Low11.2x
PEG12LowNot specified
PEG24LowNot specified
Data compiled from multiple sources, indicating that increasing PEG linker length generally decreases clearance and extends half-life. A PEG8 chain has been identified as a potential minimum for optimal clearance reduction in some constructs.[1][3][4]
Table 4: Comparison of Boc Deprotection Efficiency with Trifluoroacetic Acid (TFA)
TFA Concentration in Dichloromethane (DCM)Deprotection TimeAverage Peptide PurityKey Observation
100% TFA5 min~83%Higher incidence of incomplete Boc removal due to poor resin swelling and limited solvent transfer.[5]
55% TFA in DCM30 min~92%Higher purity of final peptides, suggesting more complete deprotection.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of Boc-protected PEG linkers. Below are key experimental protocols.

Protocol 1: Synthesis of a Heterobifunctional Boc-NH-PEG-COOH Linker

This protocol describes the initial step of creating a common Boc-protected PEG linker with a terminal carboxylic acid.

Materials:

  • Amine-PEG-Carboxylic Acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Amine-PEG-Carboxylic Acid in DCM.

  • Add DIPEA to the solution, followed by the addition of Boc₂O.[6]

  • Stir the reaction mixture at room temperature for 3 hours.[6]

  • Monitor the reaction for the disappearance of the free primary amine using a Kaiser test.[6]

  • Upon completion, the solvent is removed under reduced pressure, and the resulting Boc-NH-PEG-COOH is purified, typically by chromatography.

Protocol 2: Activation of Boc-NH-PEG-COOH to Boc-NH-PEG-NHS Ester

The carboxylic acid is often activated to an NHS ester for efficient reaction with primary amines on a target molecule.

Materials:

  • Boc-NH-PEG-COOH

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve Boc-NH-PEG-COOH and NHS (typically 1.1-1.2 equivalents) in anhydrous DMF or DCM.

  • Add DCC or EDC (typically 1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

  • The resulting solution containing the Boc-NH-PEG-NHS ester can often be used directly in the next conjugation step, or the product can be purified.

Protocol 3: Boc Deprotection of the PEG Linker

This step is critical for revealing the amine for the second conjugation step.

Materials:

  • Boc-protected PEG-conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Scavengers like triisopropylsilane (TIS)

Procedure:

  • Dissolve the Boc-protected PEG-conjugate in DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the desired final concentration (e.g., 20-50% v/v). If acid-sensitive groups are present, scavengers like TIS can be added (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) during an aqueous workup.[6]

Protocol 4: Conjugation of the Deprotected Amine-PEG-Payload to an Antibody

This final step illustrates the formation of an Antibody-Drug Conjugate.

Materials:

  • Antibody with a reactive site (e.g., an NHS ester-activated group for reaction with the newly deprotected amine)

  • Deprotected Amine-PEG-Payload

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0

Procedure:

  • Prepare the antibody in a suitable buffer such as PBS at a pH that facilitates the conjugation reaction without denaturing the antibody.

  • Add the deprotected Amine-PEG-Payload to the antibody solution. A molar excess of the payload-linker is typically used.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

  • Purify the resulting Antibody-Drug Conjugate using methods such as size exclusion chromatography or dialysis to remove unreacted payload-linker and other reagents.

Mandatory Visualizations

Logical Workflow of Bioconjugation

The following diagram illustrates the strategic, stepwise process of using a Boc-protected PEG linker to create a bioconjugate, such as an ADC.

logical_workflow linker Boc-NH-PEG-NHS Ester intermediate Boc-NH-PEG-Payload linker->intermediate Step 1: Conjugate to Payload payload Drug Payload (with -NH2 group) payload->intermediate deprotection Acidic Deprotection (TFA) intermediate->deprotection Step 2: Remove Boc Group activated_payload H2N-PEG-Payload (Activated Linker) deprotection->activated_payload adc Final Antibody-Drug Conjugate (ADC) activated_payload->adc Step 3: Conjugate to Antibody antibody Targeting Antibody (activated) antibody->adc

Logical workflow for ADC synthesis using a Boc-protected PEG linker.
Experimental Workflow for Bioconjugate Synthesis

This diagram outlines the key practical steps and purification processes involved in the synthesis.

experimental_workflow cluster_0 Part 1: Payload-Linker Synthesis cluster_1 Part 2: Boc Deprotection cluster_2 Part 3: Final Conjugation process process purify purify Start Start Reaction1 React Boc-PEG-NHS with Drug-NH2 Start->Reaction1 Purify1 Purify Boc-PEG-Drug Reaction1->Purify1 Deprotection Treat with TFA/DCM Purify1->Deprotection Workup Neutralize & Concentrate Deprotection->Workup Reaction2 Conjugate H2N-PEG-Drug to Activated Antibody Workup->Reaction2 Purify2 Purify Final ADC (e.g., SEC) Reaction2->Purify2 End End Purify2->End

Experimental workflow for bioconjugate synthesis.
Boc Deprotection Mechanism

This diagram details the chemical transformation during the acid-catalyzed removal of the Boc group.

deprotection_mechanism start Boc-Protected Amine (R-NH-Boc) protonated Protonated Intermediate start->protonated 1. Protonation of Carbonyl products Deprotected Amine Salt (R-NH3+) protonated->products 2. Fragmentation byproducts CO2 + Isobutylene protonated->byproducts acid H+ (from TFA)

Mechanism of acid-catalyzed Boc deprotection.

References

The Propargyl Group: A Linchpin in Click Chemistry for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the fields of chemical biology, drug discovery, and materials science by providing a suite of reactions that are rapid, efficient, and biocompatible. At the heart of the most prominent click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies the versatile and reactive propargyl group. This terminal alkyne functionality is a key player, enabling the formation of stable triazole linkages with exquisite control and high yield. This technical guide provides a comprehensive overview of the pivotal role of the propargyl group in click chemistry, detailing the underlying reaction mechanisms, quantitative performance data, detailed experimental protocols, and its diverse applications in scientific research.

The Propargyl Group and the Essence of Click Chemistry

The term "click chemistry," introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often under benign, aqueous conditions.[1][2] The CuAAC reaction is the quintessential example of click chemistry, involving the reaction between a terminal alkyne, such as a propargyl group, and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[2][3]

The propargyl group, with its terminal triple bond, is an ideal functional group for click chemistry due to several key characteristics:

  • High Reactivity in CuAAC: The terminal alkyne of the propargyl group readily participates in the copper-catalyzed cycloaddition, exhibiting a dramatic rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[1]

  • Stability and Bioorthogonality: Propargyl groups are stable in a wide range of chemical and biological environments and are largely absent in natural biological systems, making them bioorthogonal handles for specific labeling.[4]

  • Versatility in Synthesis: The propargyl group can be readily introduced into a wide variety of molecules, including biomolecules, small molecule drugs, and polymers, through various synthetic methods.[5][6]

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species, which is typically generated in situ from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate.[3][7] The mechanism can be summarized in the following key steps:

  • Formation of Copper(I) Acetylide: The active Cu(I) catalyst reacts with the terminal alkyne of the propargyl group to form a copper acetylide intermediate.[8][9] This step is exothermic and proceeds readily.[10]

  • Coordination of the Azide: The azide then coordinates to the copper acetylide complex.

  • Cycloaddition: A 1,3-dipolar cycloaddition occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.[8]

  • Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst, allowing the cycle to continue.[8][10]

The use of ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and stabilize the Cu(I) catalyst, especially in aqueous environments.[3][11]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_catalyst_generation Catalyst Generation Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Intermediate Cu_I->Cu_Acetylide + Propargyl Group (R-C≡CH) Azide_Complex Azide-Copper Acetylide Complex Cu_Acetylide->Azide_Complex + Azide (R'-N3) Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Azide_Complex->Triazole_Product Cycloaddition & Rearrangement Triazole_Product->Cu_I Protonolysis (Releases Product, Regenerates Catalyst) Propargyl Propargyl-containing Molecule Propargyl->Cu_Acetylide Azide Azide-containing Molecule Azide->Azide_Complex Cu_II Cu(II) Source (e.g., CuSO4) Cu_II->Cu_I + Reducer Reducer Reducing Agent (e.g., Sodium Ascorbate)

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data on CuAAC Reactions

The efficiency of the CuAAC reaction is influenced by various factors, including the choice of catalyst, ligand, solvent, and the nature of the reactants. The following tables summarize key quantitative data from the literature.

Table 1: Reaction Rates and Yields under Various Conditions

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventReaction TimeYield (%)Reference
Propargyl AlcoholBenzyl AzideCuSO₄/Sodium Ascorbate80% DMSO/20% H₂O-High[11]
PhenylacetyleneBenzyl AzideCuSO₄/Sodium Ascorbate80% DMSO/20% H₂O-High[11]
Propargyl-Terminated PEGAzide-modified moleculeCuBr/PMDETADMF24 h75%[12]
N-propargyl piperidin-2-oneAzide-containing moleculeCuSO₄·5H₂O/Sodium AscorbateTHF/water (1:1)-High[3]
4-Oxo-1,4-dihydrocinnolinesBenzyl Azide[(IMes)CuBr]Aprotic Solvents-High[13]

Table 2: Influence of Ligands on CuAAC Reaction Rates

LigandLigand:Cu RatioSolvent SystemRelative Reaction RateReference
None-80% DMSO/20% H₂OBaseline[11]
THPTA (1)2:180% DMSO/20% H₂OSignificantly Accelerated[11]
"Mixed" Ligand (7)0.5:120% H₂O, 10% DMSO, 70% DMFHigh[11]
"Mixed" Ligand (7)2:120% H₂O, 10% DMSO, 70% DMFNot Inhibited[11]
"Mixed" Ligand (7)2:120% H₂O, 10% DMSO, 70% AcetonitrileInhibited[11]

Applications of the Propargyl Group in Research and Development

The versatility of the propargyl group has led to its widespread adoption in various scientific disciplines.

Bioconjugation and Chemical Biology

The bioorthogonality of the propargyl group makes it an excellent tool for labeling and tracking biomolecules in their native environment.[4] This includes:

  • Protein Labeling and Visualization: Propargyl-containing amino acids or probes can be incorporated into proteins for subsequent fluorescent labeling via click chemistry, enabling visualization and study of protein localization and dynamics.[14]

  • Glycan Engineering: Metabolic labeling with propargyl-modified sugars allows for the study of glycosylation, a critical post-translational modification.[2]

  • Nucleic Acid Modification: Oligonucleotides can be synthesized with propargyl groups for DNA-templated ligation and the creation of complex DNA nanostructures.[15]

Drug Discovery and Development

The propargyl moiety is a valuable pharmacophore and a key building block in medicinal chemistry.[16][17]

  • Fragment-Based Drug Discovery (FBDD): Small molecular fragments containing propargyl groups can be "clicked" together to rapidly generate libraries of more complex molecules for screening against therapeutic targets.[2]

  • Synthesis of Bioactive Molecules: The propargyl group is present in numerous approved drugs and is used in the synthesis of a wide range of therapeutic agents, including anticancer, antimicrobial, and neuroprotective compounds.[16][18][19] For instance, propargylamine derivatives are key intermediates in the synthesis of compounds for treating neurological disorders.[17]

  • Activity-Based Protein Profiling (ABPP): Propargylated probes are used to covalently label active enzymes in complex biological samples, aiding in target identification and drug discovery.[20]

Materials Science and Polymer Chemistry

The efficiency of the CuAAC reaction makes it a powerful tool for the synthesis and modification of polymers.

  • Polymer Functionalization: Propargyl groups can be introduced into polymers to allow for post-polymerization modification, enabling the attachment of various functionalities.[21]

  • Dendrimer Synthesis: The click reaction is used for the efficient synthesis of structurally diverse dendrimers with a variety of surface functional groups.[22]

  • Surface Modification: Surfaces can be functionalized with propargyl groups to allow for the covalent attachment of molecules, creating functional materials for various applications.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving the propargyl group in click chemistry.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for a typical CuAAC reaction. Optimal conditions may vary depending on the specific substrates.

Materials:

  • Propargyl-containing molecule (1 equivalent)

  • Azide-containing molecule (1-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equivalents)

  • Sodium ascorbate (0.1-0.5 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, 0.1-0.5 equivalents)

  • Solvent (e.g., a mixture of t-BuOH and water, DMSO, or THF/water)

  • Nitrogen or Argon gas

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve the propargyl-containing molecule and the azide-containing molecule in the chosen solvent.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.[3]

  • Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water. In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water. If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution.[3]

  • Catalyst Addition: To the stirred reaction mixture, add the CuSO₄ solution (with or without pre-mixed ligand). Immediately follow with the addition of the sodium ascorbate solution.[3]

  • Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 1-24 hours at room temperature.

  • Work-up and Purification: Once the reaction is complete, it can be quenched by exposing it to air. The product can be extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The crude product can then be purified by silica gel column chromatography if necessary.[3]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Dissolve Propargyl & Azide Substrates in Solvent Inert 2. Purge with Inert Gas (N2 or Ar) Reactants->Inert Catalyst_Prep 3. Prepare Catalyst & Reductant Stock Solutions Inert->Catalyst_Prep Add_Catalyst 4. Add CuSO4 (± Ligand) then Sodium Ascorbate Catalyst_Prep->Add_Catalyst Stir 5. Stir at Room Temperature Add_Catalyst->Stir Monitor 6. Monitor Reaction (TLC or LC-MS) Stir->Monitor Quench 7. Quench Reaction Monitor->Quench Extract 8. Extract with Organic Solvent Quench->Extract Purify 9. Purify Product (e.g., Chromatography) Extract->Purify

General experimental workflow for a CuAAC reaction.

Protocol for Propargylation of a Hydroxyl Group

This protocol describes a common method for introducing a propargyl group onto a molecule containing a hydroxyl group.

Materials:

  • Molecule with a hydroxyl group (1 equivalent)

  • Propargyl bromide (1.1-1.5 equivalents)

  • Strong base (e.g., Sodium hydride (NaH) or Potassium hydroxide (KOH))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the hydroxyl-containing molecule in the anhydrous solvent.

  • Deprotonation: Cool the solution to 0 °C and add the strong base portion-wise. Stir the mixture at 0 °C or room temperature for 30-60 minutes to allow for deprotonation of the hydroxyl group.

  • Propargylation: Add propargyl bromide dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for Assessing CuAAC Efficiency with a Fluorogenic Probe

This protocol utilizes a fluorogenic azide, such as a coumarin azide, to easily quantify the efficiency of a CuAAC reaction with a propargylated biomolecule.[23]

Materials:

  • Propargylated biomolecule

  • Fluorogenic azide probe (e.g., coumarin azide)

  • Propargyl alcohol (for positive control)

  • CuSO₄ stock solution

  • THPTA stock solution

  • Sodium ascorbate stock solution

  • Reaction buffer

  • Fluorometer

Procedure:

  • Positive Control (100% Reaction):

    • In a microcentrifuge tube, combine an excess of a small-molecule alkyne like propargyl alcohol with the fluorogenic azide in the reaction buffer.[23][24]

    • Initiate the click reaction by adding the premixed CuSO₄/THPTA solution followed by sodium ascorbate.

    • Allow the reaction to proceed to completion (e.g., 1 hour).

    • Measure the fluorescence intensity of this solution at the appropriate excitation and emission wavelengths. This value represents 100% reaction efficiency.

  • Test Reaction:

    • In a separate tube, combine the propargylated biomolecule with the same concentration of the fluorogenic azide used in the control.

    • Initiate the click reaction under the same conditions as the control.

    • After the same reaction time, measure the fluorescence intensity.

  • Calculation of Efficiency:

    • Calculate the reaction efficiency by dividing the fluorescence intensity of the test reaction by the fluorescence intensity of the positive control and multiplying by 100.

Conclusion

The propargyl group is an indispensable functional handle in the realm of click chemistry. Its unique combination of reactivity, stability, and synthetic accessibility has positioned the Copper-Catalyzed Azide-Alkyne Cycloaddition as a premier ligation strategy in diverse scientific fields. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols governing the use of the propargyl group in click chemistry is paramount for the successful design and execution of innovative experiments. As research continues to push the boundaries of molecular science, the propargyl group will undoubtedly remain a central tool for building complex molecular architectures and unraveling the intricacies of biological systems.

References

The Crucial Core: An In-depth Technical Guide to PROTAC Linkers and Their Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architect of Degradation

In the rapidly evolving landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary modality, shifting the paradigm from protein inhibition to induced protein degradation.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), offering a powerful strategy to target proteins previously considered "undruggable".[1][2] A PROTAC molecule is elegantly simple in its design, comprising three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects the two.[2][3] While the ligands provide specificity, the linker is far more than a simple tether; it is a key determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[4][5] The composition, length, and rigidity of the linker profoundly influence the formation and stability of the crucial ternary complex, which consists of the POI, the PROTAC, and the E3 ligase, ultimately dictating the efficiency of protein degradation.[6][7] This guide provides a comprehensive technical overview of PROTAC linkers, their components, and their impact on the design and function of these innovative protein degraders.

The Anatomy of a PROTAC: A Tripartite Alliance

The efficacy of a PROTAC is contingent on its ability to successfully bridge a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target.[8] This is achieved through the coordinated action of its three core components:

  • Protein of Interest (POI) Ligand (The "Warhead"): This component is responsible for selectively binding to the target protein intended for degradation. The choice of the POI ligand is crucial for the specificity of the PROTAC.[4]

  • E3 Ubiquitin Ligase Ligand (The "Anchor"): This ligand recruits a specific E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade. Commonly recruited E3 ligases include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[2][8]

  • The Linker: The linker covalently connects the POI ligand and the E3 ligase ligand. Its chemical nature, length, and attachment points are critical for optimizing the geometry and stability of the ternary complex, which is a prerequisite for efficient protein degradation.[9][10]

The PROTAC Mechanism of Action: A Catalytic Cycle of Destruction

The mechanism of action of PROTACs is a catalytic process that hijacks the cell's natural protein degradation machinery.[8][11] The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex.[8] The linker plays a pivotal role in enabling the proper spatial arrangement of the POI and the E3 ligase within this complex.[7]

  • Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the POI.[1][8]

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machine responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into small peptides.[1][8]

  • PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released from the complex and can participate in further rounds of degradation, acting catalytically.[8][11]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Proteasome->Degraded_POI Releases

Figure 1: PROTAC-mediated protein degradation pathway.

The Linker: More Than Just a Spacer

The linker is a critical determinant of a PROTAC's success, influencing its biological activity and physicochemical properties.[4][5] The choice of linker can dramatically impact a PROTAC's potency, selectivity, and drug-like characteristics.[6][]

Classification of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition:

  • Flexible Linkers: These are the most common type of linkers and typically consist of alkyl chains or polyethylene glycol (PEG) units.[2][3]

    • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically accessible, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[3][6]

    • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[3][6] Approximately 54% of reported PROTACs utilize PEG linkers.[6]

  • Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints.[3][6] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[6]

  • Clickable Linkers: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a popular method for PROTAC synthesis.[6][9] This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[6]

PROTAC_Structure POI_Ligand POI Ligand (Warhead) Linker Linker POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand (Anchor) Linker->E3_Ligase_Ligand

Figure 2: General structure of a PROTAC molecule.

Quantitative Impact of Linker Properties on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[6]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[6]

The following tables summarize experimental data from various studies, illustrating the impact of linker length and composition on PROTAC performance.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [9]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [6]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [6]

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTACExhibited degradation
Rigid (Disubstituted piperidine)Rigidified PROTACMore potent degradation

Table 4: Impact of Linker Composition on CRBN Degradation in HEK293T cells [9]

Linker CompositionDegradation Effect
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

Table 5: Degradation Activity of PI3K/mTOR Dual-Targeting PROTACs [11]

CompoundLinkerPI3K DC50 (nM)mTOR DC50 (nM)
GP262C8 alkyl42.23–227.445.4

Experimental Protocols for PROTAC Evaluation

A robust assessment of PROTAC efficacy requires a combination of biochemical and cellular assays.

PROTAC Synthesis using Click Chemistry

This protocol provides a general method for synthesizing PROTACs using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • POI ligand functionalized with an alkyne group

  • E3 ligase ligand functionalized with an azide group

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and H2O)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the chosen solvent system.

  • Add a catalytic amount of copper(II) sulfate and a reducing agent such as sodium ascorbate to generate the active Cu(I) catalyst in situ.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS.

  • Once the reaction is complete, purify the final PROTAC product using preparative HPLC.

  • Confirm the identity and purity of the synthesized PROTAC using NMR and mass spectrometry.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6]

Materials:

  • Cultured cells (e.g., HEK293T, 22Rv1)

  • PROTAC compounds

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with varying concentrations of PROTACs for a specified time (e.g., 24 hours). Include a vehicle control.[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein and a loading control. Follow this with incubation with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[6]

HiBiT Assay for Protein Degradation

The HiBiT system is a sensitive, bioluminescence-based method for quantifying protein levels in real-time or in an endpoint format.[2]

Materials:

  • CRISPR-edited cell line with the target protein endogenously tagged with HiBiT

  • PROTAC compounds

  • Nano-Glo® Endurazine™ Live Cell Substrate

  • Luminometer

Procedure:

  • Cell Plating: Plate the HiBiT-tagged cells in a white, clear-bottom 96-well plate.

  • Compound Treatment: Prepare serial dilutions of the PROTAC compounds and add them to the cells.

  • Luminescence Measurement:

    • Endpoint Assay: After a defined incubation period, add a lytic reagent containing the LgBiT protein and measure the luminescence.

    • Kinetic Assay: Add a live-cell substrate (e.g., Endurazine™) to the cells before adding the PROTACs and measure the luminescence at multiple time points.

  • Data Analysis: Normalize the luminescence data to vehicle-treated controls. Plot the normalized signal against the compound concentration to determine DC50 and Dmax values. For kinetic assays, degradation rates (kdeg) can also be calculated.[2]

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation of the PROTAC-induced ternary complex.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing information on binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH and ΔS). By comparing the binding of the PROTAC to one protein in the absence and presence of the other, the cooperativity of ternary complex formation can be determined.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of molecules in real-time by detecting changes in the refractive index at the surface of a sensor chip. It can be used to determine the kinetics (kon and koff) and affinity (KD) of binary and ternary complex formation.

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based immunoassay that can be used to detect the formation of the ternary complex in a high-throughput format. When the POI and E3 ligase, each tagged with a different antibody, are brought into proximity by the PROTAC, the donor and acceptor beads are close enough to generate a luminescent signal.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Design PROTAC Design (Ligands & Linker) Synthesis Chemical Synthesis (e.g., Click Chemistry) Design->Synthesis Biochemical Biochemical Assays (Ternary Complex Formation - ITC, SPR, AlphaLISA) Synthesis->Biochemical Cellular Cellular Assays (Protein Degradation - Western Blot, HiBiT) Biochemical->Cellular Permeability Cell Permeability Assays Cellular->Permeability SAR Structure-Activity Relationship (SAR) Analysis Permeability->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Design

Figure 3: A typical experimental workflow for PROTAC development.

Conclusion: The Future of Rational PROTAC Design

The linker is a pivotal and multifaceted component in the design of efficacious PROTACs. Its length, composition, and rigidity are critical parameters that must be carefully optimized to ensure the formation of a stable and productive ternary complex, leading to efficient protein degradation. While early PROTAC development often relied on a trial-and-error approach to linker design, the field is rapidly advancing towards more rational, structure-guided strategies. A deeper understanding of the structural and dynamic interplay between the linker, the POI, and the E3 ligase will be instrumental in unlocking the full therapeutic potential of this groundbreaking technology and in developing the next generation of highly potent and selective protein degraders.

References

The Strategic Application of Boc-NH-PEG3-propargyl in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach lies the proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. A critical component of any PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader. This technical guide provides an in-depth exploration of Boc-NH-PEG3-propargyl, a versatile linker building block, and its application in the synthesis of PROTACs for targeted protein degradation.

Core Concepts of PROTACs and the Role of the Linker

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. The linker is not merely a passive spacer; its length, composition, and flexibility are critical for optimal ternary complex formation and subsequent degradation. Polyethylene glycol (PEG) linkers, such as those derived from this compound, are frequently employed to enhance the solubility and cell permeability of PROTAC molecules.

Physicochemical Properties of this compound

This compound is a trifunctional molecule featuring a Boc-protected amine, a three-unit polyethylene glycol (PEG3) spacer, and a terminal propargyl group.

PropertyDescription
Boc-Protected Amine The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine that can be deprotected under acidic conditions to reveal a primary amine. This amine can then be used for conjugation to a warhead or E3 ligase ligand via amide bond formation or other amine-reactive chemistries.
PEG3 Spacer The three-unit polyethylene glycol chain imparts hydrophilicity to the linker, which can improve the aqueous solubility of the final PROTAC molecule. The length of the PEG spacer is a critical parameter that can be optimized to achieve the desired distance and orientation between the target protein and the E3 ligase in the ternary complex.
Propargyl Group The terminal alkyne functionality of the propargyl group is a key reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and chemoselective, allowing for the facile and robust conjugation of the linker to a molecule bearing an azide group.

Application in PROTAC Synthesis: A Case Study of AS6

To illustrate the practical application of a PEG3-based linker in PROTAC synthesis, we will examine the synthesis of AS6, a BET-family protein degrader. While the specific starting material in the cited literature is a Boc-protected PEG3-amine that is subsequently converted to an azide, the general principles and the final click chemistry step are directly relevant to the use of this compound.

Synthesis of VHL-PEG3-azide Linker

A common strategy involves the conversion of a commercially available Boc-protected PEG3 amine to an azide. This key intermediate can then be deprotected and coupled to an E3 ligase ligand, such as a VHL ligand.

dot ```dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Boc_PEG3_NH2 [label="Boc-NH-PEG3-NH2", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc_PEG3_N3 [label="Boc-NH-PEG3-N3", fillcolor="#F1F3F4", fontcolor="#202124"]; NH2_PEG3_N3 [label="H2N-PEG3-N3", fillcolor="#F1F3F4", fontcolor="#202124"]; VHL_ligand [label="VHL Ligand Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VHL_PEG3_N3 [label="VHL-PEG3-N3", fillcolor="#34A853", fontcolor="#FFFFFF"];

Boc_PEG3_NH2 -> Boc_PEG3_N3 [label="Azide Transfer"]; Boc_PEG3_N3 -> NH2_PEG3_N3 [label="Boc Deprotection (TFA)"]; VHL_ligand -> VHL_PEG3_N3 [label="Amide Coupling (HATU, DIPEA)"]; NH2_PEG3_N3 -> VHL_PEG3_N3; }

Caption: Final assembly of the AS6 PROTAC via CuAAC click chemistry.

Quantitative Data for AS6

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).

PROTACTarget ProteinCell LineAssayDC50 (nM)Dmax (%)
AS6BRD4HEK293BET-HiBiT Kinetic Degradation~10-100>90

Note: The data presented is an approximation based on graphical representations in the cited literature and is intended for illustrative purposes.

Experimental Protocols

Synthesis of VHL-PEG3-azide

Materials:

  • Boc-NH-PEG3-NH2

  • Imidazole-1-sulfonyl azide hydrochloride

  • Copper(II) sulfate

  • Triethylamine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • VHL ligand with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

  • Azidation: Dissolve Boc-NH-PEG3-NH2 in DCM and add triethylamine. To this solution, add a solution of imidazole-1-sulfonyl azide hydrochloride and copper(II) sulfate in water. Stir the reaction vigorously at room temperature until complete conversion of the starting material as monitored by TLC or LC-MS. Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the resulting Boc-NH-PEG3-N3 by column chromatography.

  • Boc Deprotection: Dissolve the purified Boc-NH-PEG3-N3 in DCM and add TFA. Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield H2N-PEG3-N3.

  • Amide Coupling: Dissolve the VHL ligand acid in DMF. Add HATU and DIPEA and stir for 5 minutes. Add a solution of H2N-PEG3-N3 in DMF to the reaction mixture. Stir at room temperature overnight. Quench the reaction with water and extract the product with an appropriate organic solvent. Purify the crude product by preparative HPLC to obtain VHL-PEG3-N3.

Synthesis of AS6 PROTAC via CuAAC

Materials:

  • VHL-PEG3-N3

  • JQ1-alkyne derivative

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • Dissolve VHL-PEG3-N3 and the JQ1-alkyne derivative in a mixture of DMSO and water.

  • To this solution, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate and sodium ascorbate.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to yield the final PROTAC, AS6.

BET-HiBiT Kinetic Degradation Assay

This assay provides a quantitative measurement of protein degradation in live cells. It utilizes CRISPR/Cas9-engineered cell lines that express the target protein (e.g., BRD4) fused to a small, 11-amino-acid HiBiT tag. In the presence of the LgBiT subunit, a bright luminescent signal is produced, which is proportional to the amount of the HiBiT-tagged protein.

Materials:

  • HEK293 cells endogenously expressing HiBiT-BRD4 and LgBiT

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • AS6 PROTAC stock solution in DMSO

  • Nano-Glo® Live Cell Assay System (containing Endurazine™ Substrate and Luciferase)

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Cell Plating: Seed the HiBiT-BRD4 expressing cells in white, opaque 96-well plates at a density that will result in approximately 70-80% confluency on the day of the experiment. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the AS6 PROTAC in cell culture medium. Include a vehicle control (DMSO).

  • Assay Initiation: Add the diluted PROTAC or vehicle control to the appropriate wells of the cell plate.

  • Signal Detection: Add the Nano-Glo® Live Cell reagent to all wells.

  • Kinetic Measurement: Immediately place the plate in a luminometer pre-heated to 37°C and 5% CO2. Measure the luminescence at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24 hours).

  • Data Analysis: Normalize the luminescence readings at each time point to the vehicle control. Plot the normalized luminescence versus time to generate degradation curves. The DC50 can be calculated by plotting the area under the curve or the endpoint luminescence against the PROTAC concentration.

dot

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement & Analysis Seed_Cells Seed HiBiT-BRD4 cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_PROTAC Add PROTAC to cells Incubate_Overnight->Add_PROTAC Prepare_PROTAC Prepare serial dilution of AS6 PROTAC Prepare_PROTAC->Add_PROTAC Add_Reagent Add Nano-Glo® Live Cell Reagent Add_PROTAC->Add_Reagent Measure_Luminescence Kinetic luminescence measurement Add_Reagent->Measure_Luminescence Analyze_Data Data analysis (DC50, Dmax) Measure_Luminescence->Analyze_Data

Caption: Workflow for the BET-HiBiT kinetic degradation assay.

Signaling Pathway of PROTAC-Mediated Degradation

The mechanism of action of a PROTAC involves the hijacking of the ubiquitin-proteasome system.

dot

G PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Basic principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessence of Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as the cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001.[1][2] This reaction facilitates the joining of molecular fragments in a rapid, reliable, and highly efficient manner.[3][4] It unites an organic azide and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[1][2] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which demands elevated temperatures and often yields a mixture of 1,4 and 1,5-regioisomers, the CuAAC reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸.[2] This catalyzed variant proceeds with high regioselectivity under mild, often aqueous conditions, and tolerates a wide array of functional groups, making it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][5][6][7] Its robustness and orthogonality have cemented its role in creating complex molecular architectures and accelerating the development of new pharmaceutical agents.[3][8]

Core Mechanistic Principles

The accepted mechanism for the CuAAC reaction has evolved from initial proposals of a mononuclear copper catalyst to a more complex and kinetically favored pathway involving a dinuclear copper intermediate.[1][9] This dinuclear mechanism is supported by kinetic studies showing a second-order dependence on the copper concentration and extensive computational evidence.[1]

The catalytic cycle involves several key steps:

  • Generation of the Active Catalyst : The reaction requires the copper catalyst to be in the +1 oxidation state.[7][10] While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation and disproportionation.[7][11] A more common and robust method is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[11][12][13]

  • Formation of Copper Acetylide : A terminal alkyne reacts with one Cu(I) center to form a π-complex, which increases the acidity of the terminal proton. This facilitates the formation of a σ-bound copper(I) acetylide intermediate.[2][14]

  • Coordination and Cyclization : The copper acetylide then coordinates with a second Cu(I) center, forming a dinuclear π,σ-bis(copper) acetylide complex.[1][2] This complex then coordinates the azide. The azide subsequently attacks the alkyne carbon, leading to the formation of a six-membered copper-containing metallacycle.[2][15]

  • Ring Contraction and Product Release : The metallacycle undergoes rearrangement and ring contraction to form a copper-triazolide species.[14]

  • Protonolysis and Catalyst Regeneration : The final step is the protonolysis of the copper-triazolide bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[1]

CuAAC_Mechanism Dinuclear Catalytic Cycle of CuAAC CuI_cat 2 Cu(I) Catalyst Pi_Complex Cu(I)-Alkyne π-Complex CuI_cat->Pi_Complex + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Pi_Complex Cu_Acetylide Dinuclear Copper Acetylide Complex Pi_Complex->Cu_Acetylide - H+ Metallacycle Six-Membered Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Azide Azide (R'-N3) Azide->Metallacycle Cu_Triazolide Copper Triazolide Intermediate Metallacycle->Cu_Triazolide Rearrangement Cu_Triazolide->CuI_cat Catalyst Regeneration Product 1,4-Triazole Product Cu_Triazolide->Product + H+ Proton_Source H+

Caption: A diagram illustrating the dinuclear catalytic cycle of the CuAAC reaction.

Key Reaction Components and Conditions

The efficiency and success of the CuAAC reaction are highly dependent on the careful selection of catalysts, ligands, solvents, and other reaction parameters.

Copper Source

The choice of copper source is critical. While direct use of Cu(I) salts is possible, the in situ generation from Cu(II) precursors is more common due to the instability of Cu(I).[11][12]

Copper SourceReducing AgentAdvantagesDisadvantagesCitations
Cu(II) Salts (e.g., CuSO₄·5H₂O)Sodium AscorbateMost common, robust, less sensitive to oxygen.[11]Requires a reducing agent.[11][12]
Cu(I) Salts (e.g., CuI, CuBr)None requiredCan be used directly.Less stable, sensitive to air, requires inert atmosphere.[11][11][12]
Metallic Copper (e.g., Cu wire)None requiredExperimentally simple, low copper contamination in product.[7]Can be slower.[2][7]
Ligands

Ligands play a crucial role in the CuAAC reaction. They stabilize the catalytically active Cu(I) oxidation state, preventing oxidation and disproportionation, which enhances reaction efficiency and protects biological samples from copper-mediated damage.[16][17][18] Furthermore, certain ligands can dramatically accelerate the reaction rate.[19]

LigandAcronymKey FeaturesCitations
Tris(benzyltriazolylmethyl)amineTBTAWidely used, stabilizes Cu(I).[1]Limited water solubility.
Tris(3-hydroxypropyltriazolylmethyl)amineTHPTAWater-soluble, ideal for bioconjugation.[11][20]Can be inhibitory at high concentrations.[18]
Bathophenanthroline disulfonateBPSWater-soluble, accelerates reaction.Less common than THPTA.
N-Alkylimidazoles-Can act as both a ligand and a base, effective for bulky substrates.[21]-
Tris(2-pyridylmethyl)amineTPMAProvides moderate rate acceleration.[19]-
Solvents

CuAAC is renowned for its compatibility with a wide range of solvents, including protic, aprotic, and aqueous media.[2][22] The choice often depends on the solubility of the substrates.

Solvent SystemNotesCitations
Water / t-Butanol A common mixture for general synthesis.[1][22]
Water Ideal for bioconjugation; rate can be accelerated in water.[2][2][23]
DMSO, DMF, THF, CH₂Cl₂ Used for substrates with poor aqueous solubility.[22][24]
Deep Eutectic Solvents (DESs) Green, sustainable, and reusable solvent media.[22][24][25]
Glycerol A sustainable and green solvent alternative.[23]

Quantitative Data Summary

The CuAAC reaction is characterized by its favorable kinetics and high efficiency. The following table summarizes key quantitative parameters.

ParameterTypical Value / RangeNotesCitations
Rate Acceleration 10⁷ to 10⁸Compared to the uncatalyzed thermal Huisgen cycloaddition.[2][9]
Second-Order Rate Constant 10 to 10⁴ M⁻¹s⁻¹Varies with catalyst, ligand, and substrates.[26]
Reaction Yield >90-95%, often quantitativeMinimal byproduct formation.[3][6][27]
Reaction Time Minutes to 24 hoursDependent on concentration, temperature, and steric hindrance.[1][8]
Temperature Room Temperature to ~60°CMild heating can increase the rate for sterically hindered substrates.[11][2][11]
pH Range 4 to 12Demonstrates broad functional group tolerance.[2][27]
Catalyst Loading (CuSO₄) 1-10 mol%Typically 5 mol% is used.[1][28]
Reducing Agent (NaAsc) 10-20 mol% (or slight excess)Ensures Cu(I) state is maintained.[1][11]
Ligand:Copper Ratio 1:1 to 5:1A 5:1 ratio is often used in bioconjugation to protect biomolecules.[13][13][19]

Experimental Protocols

Detailed methodologies are crucial for the successful application of the CuAAC reaction. Below are representative protocols for a standard reaction and a bioconjugation application.

Protocol 1: Standard CuAAC Reaction in an Aqueous/Organic Mixture

This protocol is a general starting point for the cycloaddition of a terminal alkyne and an azide.[28]

Materials:

  • Terminal Alkyne (e.g., Phenylacetylene, 1.0 mmol)

  • Azide (e.g., Benzyl Azide, 1.1 mmol, 1.1 equivalents)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%)

  • Sodium Ascorbate (0.1 mmol, 10 mol%)

  • Solvent: 1:1 mixture of deionized water and tert-butanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the azide (1.1 mmol) in the water/t-butanol solvent mixture (10 mL).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 mmol in ~1 mL water).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 mmol in ~1 mL water).

  • Add the CuSO₄ solution to the alkyne/azide mixture and stir for 1-2 minutes.

  • Add the sodium ascorbate solution to the reaction flask to initiate the reaction. A color change is often observed.

  • Stir the reaction vigorously at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Experimental_Workflow General CuAAC Experimental Workflow A 1. Combine Alkyne and Azide in Solvent C 3. Add CuSO₄ Solution (and Ligand, if used) A->C B 2. Prepare Stock Solutions (CuSO₄ and Sodium Ascorbate) B->C D 4. Initiate with Sodium Ascorbate Solution B->D C->D E 5. Stir at Room Temperature (Monitor Progress via TLC/LC-MS) D->E F 6. Workup (e.g., Dilute and Extract) E->F G 7. Purify Product (e.g., Column Chromatography) F->G H 8. Characterize Product (NMR, MS) G->H

Caption: A generalized workflow for performing a standard CuAAC reaction.[28]

Protocol 2: CuAAC for Bioconjugation with a Water-Soluble Ligand

This protocol is adapted for labeling biomolecules in an aqueous buffer, using a ligand to protect the sample and accelerate the reaction.[13][29]

Materials:

  • Alkyne-modified biomolecule (e.g., protein, ~10-50 µM final concentration)

  • Azide-functionalized label (e.g., fluorescent dye, 5-10 fold molar excess over biomolecule)

  • Reaction Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

  • Prepare the reaction mixture by combining the alkyne-modified biomolecule and the azide-functionalized label in the reaction buffer.

  • In a separate microcentrifuge tube, prepare a fresh premix of the catalyst by combining the CuSO₄ and THPTA stock solutions. A common starting point is a 1:5 ratio of Cu:Ligand. For a final reaction concentration of 250 µM Cu, you would mix appropriate volumes to achieve final concentrations of 250 µM CuSO₄ and 1.25 mM THPTA.[13]

  • Add the CuSO₄/THPTA premix to the biomolecule/azide solution and mix gently but thoroughly.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of ~5 mM.[13]

  • Incubate the reaction at room temperature for 1-4 hours. Protect from light if using a fluorescent label.

  • The reaction can be quenched by adding EDTA to chelate the copper.

  • Remove excess reagents and purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography or dialysis.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a powerful and versatile ligation method that has revolutionized approaches to chemical synthesis and bioconjugation.[4][30] Its high efficiency, mild reaction conditions, and exceptional reliability make it a preferred tool for scientists in academia and industry.[3][5] A thorough understanding of its core principles—including the dinuclear copper mechanism, the critical roles of ligands and reducing agents, and the impact of various reaction parameters—is essential for its successful implementation and optimization. By leveraging the detailed protocols and quantitative data presented, researchers can effectively apply CuAAC to accelerate discovery and innovation in chemistry, biology, and medicine.

References

A Technical Guide to Boc-NH-PEG3-propargyl: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-NH-PEG3-propargyl, a bifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document outlines its chemical properties, its principal application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and a general experimental workflow for its use.

Core Molecular Attributes

This compound is a hetero-bifunctional molecule featuring a Boc-protected amine, a three-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. This specific arrangement of functional groups makes it an invaluable tool in bioconjugation and medicinal chemistry.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C14H25NO5[1]
Molecular Weight 287.4 g/mol [1]
CAS Number 1333880-60-6[1]
Purity Typically ≥95% or ≥98%[1][2]
Solubility Soluble in DMSO, DCM, DMF[1]
Storage Conditions -20°C[1]

Application in PROTAC Synthesis

The primary application of this compound is as a linker in the construction of PROTACs.[3] PROTACs are novel therapeutic modalities designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest, such as those implicated in disease.[]

A PROTAC molecule is composed of three key components:

  • A ligand that binds to the target protein (the "warhead").

  • A ligand that recruits an E3 ubiquitin ligase (the "anchor").

  • A chemical linker that connects the two ligands.[][5]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[5] The PEG component of this compound enhances the aqueous solubility of the resulting PROTAC molecule.[2][6]

The propargyl group on the linker is designed for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[2][3] This allows for the covalent attachment of the linker to a molecule containing an azide group. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a free amine, which can then be coupled to another molecule, typically through an amide bond formation.[2]

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC facilitates the degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Recycle PROTAC Recycled Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC induces proximity between a target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target by the proteasome.

Experimental Protocols

General Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this linker typically involves a multi-step process. The strategy depends on which of the two ligands (the warhead or the anchor) is modified to contain an azide group for the click chemistry reaction. The other ligand will be coupled to the deprotected amine of the linker.

The following diagram illustrates a logical workflow for this synthesis.

PROTAC_Synthesis_Workflow start Start step1 Step 1: Click Chemistry React Azide-modified Ligand 1 with this compound start->step1 step2 Step 2: Boc Deprotection Remove Boc group under mild acidic conditions step1->step2 step3 Step 3: Amide Coupling Couple deprotected linker-Ligand 1 with carboxyl group of Ligand 2 step2->step3 purify Purification (e.g., HPLC) step3->purify characterize Characterization (e.g., LC-MS, NMR) purify->characterize end Final PROTAC characterize->end

Caption: A general workflow for the synthesis of a PROTAC using this compound, involving click chemistry, deprotection, and amide coupling steps.

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • An azide-modified ligand (either the warhead or the E3 ligase binder) is reacted with this compound.

  • This reaction is typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).

  • The reaction yields a stable triazole linkage between the ligand and the linker.[2]

Step 2: Boc Deprotection

  • The Boc protecting group on the amine is removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[2]

  • This exposes the primary amine for the subsequent coupling reaction.

Step 3: Amide Bond Formation

  • The newly formed amine is then coupled to the second ligand, which typically possesses a carboxylic acid group.

  • This reaction is mediated by standard peptide coupling reagents (e.g., HATU, HOBt, or EDC) in the presence of a non-nucleophilic base (e.g., DIPEA).

Step 4: Purification and Characterization

  • The final PROTAC conjugate is purified using techniques such as preparative high-performance liquid chromatography (HPLC).

  • The identity and purity of the final compound are confirmed by analytical methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

This versatile linker, with its well-defined functional groups and solubility-enhancing PEG spacer, provides a reliable and efficient tool for the modular construction of PROTACs, facilitating the exploration of new therapeutic strategies for a wide range of diseases.

References

An In-depth Technical Guide to the Solubility and Stability of Boc-NH-PEG3-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Boc-NH-PEG3-propargyl, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding these properties is critical for its effective handling, storage, and application in drug discovery and development.

Core Concepts: Structural Influence on Physicochemical Properties

This compound is comprised of three key functional components that dictate its solubility and stability profile:

  • Boc (tert-Butyloxycarbonyl) Group: A bulky, lipophilic protecting group that enhances solubility in nonpolar organic solvents.

  • PEG3 (Polyethylene Glycol) Linker: A three-unit polyethylene glycol chain that imparts hydrophilicity and flexibility, significantly improving solubility in a wide array of aqueous and organic solvents.[1][2][3]

  • Propargyl Group: A terminal alkyne functional group that provides a reactive handle for click chemistry reactions.[4] It is characterized by moderate thermal stability.[5][6]

The interplay of these groups results in a molecule with versatile solubility, but also specific stability considerations, particularly concerning the acid-labile Boc group.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a strong predictive assessment can be made based on the known properties of its constituent parts and data from structurally analogous molecules. The presence of the PEG3 linker is expected to confer significant solubility in many common laboratory solvents.

Table 1: Predicted Solubility of this compound

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThe polar nature of the PEG chain and the overall molecular structure favor solubility in these solvents.
Chlorinated Dichloromethane (DCM), ChloroformHighThe lipophilic Boc group and the overall organic nature of the molecule suggest good solubility.
Alcohols Methanol, EthanolHighThe ability of the PEG chain to form hydrogen bonds promotes solubility in protic solvents.
Ethers Tetrahydrofuran (THF), DioxaneModerate to HighExpected to be a reasonably good solvent due to the ether linkages in the PEG chain.
Aqueous Water, BuffersModerateThe PEG3 chain enhances aqueous solubility.[1][3] However, the lipophilic Boc group may limit very high concentrations.
Nonpolar Hexanes, TolueneLow to ModerateThe nonpolar Boc group provides some solubility, but the polar PEG chain will limit miscibility.

Stability Characteristics

The stability of this compound is primarily influenced by the chemical reactivity of the Boc-protecting group and the propargyl group.

pH Stability:

  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions (e.g., treatment with trifluoroacetic acid or strong mineral acids) to reveal the free amine.[7][8][9] This is a fundamental aspect of its use as a protecting group.

  • Neutral Conditions: The molecule is expected to be stable at neutral pH.

  • Basic Conditions: The Boc group is generally stable under basic conditions and to most nucleophiles, making it a versatile protecting group in multi-step synthesis.[7][8]

Thermal Stability:

The propargyl group has moderate thermal stability.[5][6] Prolonged exposure to high temperatures may lead to decomposition or unwanted side reactions. For long-term storage, it is recommended to keep the compound at -20°C.

Table 2: Summary of Stability for this compound

ConditionStabilityNotes
Acidic pH (e.g., < 4) LowRapid cleavage of the Boc protecting group.
Neutral pH (e.g., 6-8) HighGenerally stable for typical experimental timescales.
Basic pH (e.g., > 9) HighThe Boc group is resistant to basic hydrolysis.
Elevated Temperature ModerateThe propargyl group may be susceptible to degradation at high temperatures.
Reducing Agents HighThe functional groups are generally stable to common reducing agents.
Oxidizing Agents ModerateThe propargyl and PEG ether linkages may be susceptible to strong oxidizing agents.

Experimental Protocols

For researchers requiring precise quantitative data, the following experimental protocols are recommended.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent(s) of interest

  • Vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Methodology:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol for Assessing Stability

Objective: To evaluate the stability of this compound under specific conditions (e.g., pH, temperature).

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 5, 7.4, 9)

  • Incubator or water bath

  • HPLC system

  • Vials

Methodology:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • In separate vials, dilute the stock solution into the different buffers to a final known concentration.

  • For thermal stability, incubate the vials at the desired temperatures. For pH stability, maintain the vials at a constant temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench any reaction if necessary (e.g., by neutralizing acidic or basic samples).

  • Analyze the samples by HPLC.

  • Monitor the peak area of the parent compound (this compound) over time. The appearance of new peaks may indicate degradation products.

  • Plot the percentage of the remaining parent compound versus time to determine the degradation rate.

Visualized Workflows and Relationships

Molecular Structure and Physicochemical Influences

cluster_solubility Solubility Factors cluster_stability Stability Factors This compound This compound Boc Group Boc Group This compound->Boc Group Lipophilic PEG3 Linker PEG3 Linker This compound->PEG3 Linker Hydrophilic Propargyl Group Propargyl Group This compound->Propargyl Group Boc Group Stability Boc Group Stability Propargyl Group Stability Propargyl Group Stability Solubility in\nNonpolar Solvents Solubility in Nonpolar Solvents Boc Group->Solubility in\nNonpolar Solvents Solubility in\nPolar/Aqueous Solvents Solubility in Polar/Aqueous Solvents PEG3 Linker->Solubility in\nPolar/Aqueous Solvents Acid Labile Acid Labile Boc Group Stability->Acid Labile Thermally Moderate Thermally Moderate Propargyl Group Stability->Thermally Moderate

Caption: Relationship between molecular structure and physicochemical factors.

Experimental Workflow for Solubility and Stability Assessment

cluster_sol Solubility Workflow cluster_stab Stability Workflow start Obtain this compound solubility_exp Solubility Determination (Shake-Flask Method) start->solubility_exp stability_exp Stability Assessment (HPLC-based) start->stability_exp analysis HPLC Analysis & Quantification data_interp Data Interpretation & Reporting analysis->data_interp sol_prep Prepare Saturated Solutions in Various Solvents sol_equil Equilibrate (24-48h) sol_prep->sol_equil sol_sample Sample Supernatant sol_equil->sol_sample sol_sample->analysis stab_prep Prepare Solutions in Stress Conditions (pH, Temp) stab_incubate Incubate and Sample at Time Intervals stab_prep->stab_incubate stab_incubate->analysis

Caption: General workflow for assessing solubility and stability.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers: Core Features, Experimental Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of heterobifunctional polyethylene glycol (PEG) linkers, focusing on their fundamental properties, synthesis, and applications in bioconjugation for therapeutics and research. This document details the core chemistries, quantitative effects, and experimental protocols associated with these versatile molecules, with a special emphasis on their role in antibody-drug conjugates (ADCs), proteomics, and drug delivery.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene glycol that possess two different reactive functional groups at their termini.[][2] This dual functionality allows for the sequential and specific conjugation of two different molecules, a principle widely applied in advanced therapeutic design.[] The incorporation of a PEG chain as a spacer offers several key advantages, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting conjugate.[][3] The defined length of monodisperse PEG linkers provides precise control over the distance between the conjugated molecules, which is crucial for optimizing the biological activity and stability of complex bioconjugates.[]

The general structure of a linear heterobifunctional PEG linker can be represented as X-PEG-Y, where X and Y are two different reactive functional groups.[2][4]

Core Features and Advantages of Heterobifunctional PEG Linkers

The unique properties of heterobifunctional PEG linkers make them invaluable tools in bioconjugation and drug development.[][3]

Key Features:

  • Dual Reactivity: Allows for the specific and controlled linkage of two different molecular entities.[]

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic molecules, reducing aggregation.[][3]

  • Biocompatibility: PEG is non-toxic and generally exhibits low immunogenicity, minimizing adverse immune responses.[3]

  • Tunable Spacer Length: The length of the PEG chain can be precisely controlled to optimize the distance between the conjugated molecules, which can impact steric hindrance and biological activity.[][3]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life in vivo.[3]

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on a therapeutic molecule, reducing its recognition by the immune system.[]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of an appropriate heterobifunctional PEG linker is critical for successful bioconjugation and depends on the specific application and the functional groups present on the molecules to be conjugated. The following tables provide quantitative data for some common commercially available heterobifunctional PEG linkers.

Table 1: Properties of Amine-to-Sulfhydryl Reactive PEG Linkers

Linker NameMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive Group 1Reactive Group 2
Mal-PEG2-NHS ester354.32~20.9MaleimideNHS Ester
Mal-PEG4-NHS ester442.4~28.1MaleimideNHS Ester
Mal-PEG8-NHS ester689.71~39.2MaleimideNHS Ester
Mal-PEG12-NHS ester865.92~53.3MaleimideNHS Ester

Data sourced from commercially available product specifications.[5][6]

Table 2: Properties of Other Common Heterobifunctional PEG Linkers

Linker NameMolecular Weight ( g/mol )Reactive Group 1Reactive Group 2
NH2-PEG2K-MAL~2000AmineMaleimide
N3-PEG2K-SH~2000AzideThiol
AC-PEG2K-Alkyne~2000AcrylateAlkyne
AC-PEG2K-COOH~2000AcrylateCarboxylic Acid
AC-PEG2K-MAL~2000AcrylateMaleimide
AC-PEG2K-N3~2000AcrylateAzide

Molecular weights are approximate for polymeric PEGs. Data sourced from commercially available product listings.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, conjugation, and purification of molecules using heterobifunctional PEG linkers.

Synthesis of a Heterobifunctional PEG Linker

This protocol describes a general method for synthesizing an alkyne-PEG-iodo linker, which can be further modified.

Materials:

  • Pentaethylene glycol

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium iodide (NaI)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Acetone

  • Silica gel for chromatography

Procedure:

  • Monopropargylation of Pentaethylene Glycol:

    • Dissolve pentaethylene glycol in anhydrous THF.

    • Cool the solution to 0 °C and add NaH portion-wise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract with DCM.

    • Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.

  • Mesylation of Alkyne-PEG5-OH:

    • Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.

    • Add MsCl dropwise and stir for 2 hours at room temperature.

    • Wash the reaction mixture with dilute HCl and brine.

    • Dry the organic layer over sodium sulfate and concentrate to obtain alkyne-PEG5-OMs.

  • Iodination of Alkyne-PEG5-OMs:

    • Dissolve alkyne-PEG5-OMs and NaI in acetone.

    • Reflux the mixture overnight.

    • Concentrate the mixture and redissolve in DCM.

    • Wash with water and brine, then dry over sodium sulfate and concentrate to yield the alkyne-PEG5-iodo linker.

Bioconjugation using an NHS-PEG-Maleimide Linker

This protocol outlines the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using an NHS-PEG-maleimide linker.[8]

Materials:

  • Antibody in a non-amine-containing buffer (e.g., PBS), pH 7.2-8.5

  • NHS-PEG-Maleimide linker

  • Thiol-containing molecule

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Reaction of Antibody with NHS-PEG-Maleimide:

    • Prepare a stock solution of the NHS-PEG-Maleimide linker in DMSO or DMF immediately before use.

    • Adjust the pH of the antibody solution to 7.2-8.5.

    • Add the linker solution to the antibody solution at a desired molar ratio (e.g., 10- to 20-fold molar excess of linker to antibody).[9]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]

    • Remove excess, unreacted linker by SEC or dialysis.

  • Conjugation of the Maleimide-Activated Antibody with a Thiol-Containing Molecule:

    • Add the thiol-containing molecule to the maleimide-activated antibody solution at a slight molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed at a pH between 6.5 and 7.5.[10]

    • Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine, to the reaction mixture.

    • Purify the final antibody-drug conjugate using SEC or other appropriate chromatographic techniques to remove unreacted drug and other impurities.

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Conjugation cluster_2 Purification Antibody Antibody (with primary amines) Activated_Antibody Maleimide-Activated Antibody Antibody->Activated_Antibody NHS ester reaction (pH 7.2-8.5) NHS_PEG_Maleimide NHS-PEG-Maleimide Linker NHS_PEG_Maleimide->Activated_Antibody ADC Antibody-Drug Conjugate (ADC) Activated_Antibody->ADC Maleimide reaction (pH 6.5-7.5) Thiol_Molecule Thiol-containing Molecule (e.g., Drug) Thiol_Molecule->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC/HIC/IEX

Caption: Workflow for a two-step antibody-drug conjugation using an NHS-PEG-Maleimide linker.

Purification and Characterization of PEGylated Conjugates

The purification and characterization of PEGylated biomolecules are critical steps to ensure the quality, efficacy, and safety of the final product.

Purification Techniques

Several chromatographic techniques are employed to purify PEGylated conjugates from unreacted starting materials and byproducts.[]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[6] PEGylation increases the size of a molecule, allowing for the separation of PEGylated species from the smaller, un-PEGylated protein. SEC is also effective at removing excess, low-molecular-weight reagents.[]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[4] The PEG chain can shield the charges on the surface of a protein, altering its interaction with the IEX resin. This allows for the separation of native protein, mono-PEGylated, and multi-PEGylated species, and in some cases, even positional isomers.[][4]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[7] The attachment of a PEG chain can either increase or decrease the overall hydrophobicity of a protein, depending on the nature of the protein and the linker. HIC is particularly useful for the analysis of ADCs, as the addition of hydrophobic drug molecules increases the retention time on the column, allowing for the separation of species with different drug-to-antibody ratios (DARs).[2][7]

G cluster_0 Crude PEGylation Reaction Mixture cluster_1 Purification Workflow cluster_SEC Size-Exclusion Chromatography (SEC) cluster_IEX Ion-Exchange Chromatography (IEX) Mixture Unreacted Protein + Mono-PEGylated Protein + Multi-PEGylated Protein + Excess PEG Linker SEC Separation by Size Mixture->SEC PEGylated_Fractions PEGylated Fractions (Higher MW) SEC->PEGylated_Fractions Unreacted_Protein_Linker_Fractions Unreacted Protein & Linker (Lower MW) SEC->Unreacted_Protein_Linker_Fractions IEX Separation by Charge PEGylated_Fractions->IEX Mono_PEGylated Mono-PEGylated Isomers IEX->Mono_PEGylated Multi_PEGylated Multi-PEGylated Species IEX->Multi_PEGylated

Caption: A typical purification workflow for PEGylated proteins using SEC and IEX.

Characterization Techniques
  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for characterizing PEGylated conjugates. It can be used to determine the molecular weight of the conjugate, confirm the number of attached PEG molecules, and, in the case of ADCs, determine the drug-to-antibody ratio (DAR).[11][12]

  • High-Performance Liquid Chromatography (HPLC): Analytical SEC, IEX, and HIC methods are used to assess the purity of the conjugate, quantify the amount of aggregation, and determine the distribution of different PEGylated species.

Applications in Drug Development and Research

Heterobifunctional PEG linkers are integral to a wide range of applications in modern drug development and biomedical research.

  • Antibody-Drug Conjugates (ADCs): These linkers are crucial for attaching potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[2][4] The PEG spacer can improve the solubility and stability of the ADC and influence its pharmacokinetic profile.

  • PROTACs (Proteolysis-Targeting Chimeras): In this emerging therapeutic modality, heterobifunctional linkers, often containing PEG chains, are used to connect a target protein-binding ligand to an E3 ligase-binding ligand, leading to the degradation of the target protein.

  • Peptide and Protein Modification: PEGylation with heterobifunctional linkers can enhance the therapeutic properties of peptides and proteins by increasing their half-life, improving their stability, and reducing their immunogenicity.[]

  • Nanoparticle Functionalization: These linkers are used to attach targeting ligands, drugs, and imaging agents to the surface of nanoparticles for targeted drug delivery and diagnostic applications.

  • Biosensor and Surface Modification: Heterobifunctional PEG linkers are employed to immobilize biomolecules onto surfaces for the development of biosensors and other diagnostic devices. The PEG chain helps to reduce non-specific binding and maintain the activity of the immobilized molecule.[9]

G cluster_ADC Antibody-Drug Conjugate (ADC) cluster_PROTAC PROTAC cluster_Nanoparticle Functionalized Nanoparticle Antibody Antibody ADC_Linker Heterobifunctional PEG Linker Antibody->ADC_Linker Drug Cytotoxic Drug ADC_Linker->Drug Target_Protein_Ligand Target Protein Ligand PROTAC_Linker Heterobifunctional PEG Linker Target_Protein_Ligand->PROTAC_Linker E3_Ligase_Ligand E3 Ligase Ligand PROTAC_Linker->E3_Ligase_Ligand Nanoparticle Nanoparticle Core NP_Linker Heterobifunctional PEG Linker Nanoparticle->NP_Linker Targeting_Ligand Targeting Ligand NP_Linker->Targeting_Ligand

References

Methodological & Application

Application Notes and Protocols for the Step-by-Step Synthesis of PROTACs using Boc-NH-PEG3-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the versatile linker, Boc-NH-PEG3-propargyl. This linker features a Boc-protected amine for initial coupling, a flexible PEG3 spacer to optimize ternary complex formation, and a terminal propargyl group for efficient click chemistry conjugation.

This document will use the synthesis of a BRD4-targeting PROTAC as a representative example. This PROTAC will be composed of three key components:

  • Warhead: JQ1, a known inhibitor of the BET family of proteins, including BRD4.

  • E3 Ligase Ligand: Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.

  • Linker: this compound, which will be used to connect JQ1 and pomalidomide.

PROTAC-Mediated Protein Degradation Pathway

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (e.g., BRD4) POI->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Part 1: Synthesis of Pomalidomide-Azide

This protocol describes the synthesis of an azide-functionalized pomalidomide, which is required for the subsequent click chemistry reaction.

Materials:

  • Pomalidomide

  • 1-bromo-2-(2-azidoethoxy)ethane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Methanol (MeOH)

Procedure:

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 1-bromo-2-(2-azidoethoxy)ethane (1.2 eq).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with DCM (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of 0-5% MeOH in DCM) to afford pomalidomide-azide.

Quantitative Data (Representative):

CompoundStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Purity (LC-MS)
Pomalidomide-azidePomalidomideK₂CO₃, 1-bromo-2-(2-azidoethoxy)ethaneDMF12 h80 °C75>95%
Part 2: Synthesis of JQ1-Linker Intermediate

This protocol describes the coupling of the BRD4 ligand, JQ1, to the this compound linker.

Materials:

  • (+)-JQ1-carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

Step 2a: Amide Coupling

  • Dissolve (+)-JQ1-carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with EtOAc (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of 20-80% EtOAc in hexanes) to yield Boc-protected JQ1-linker.

Step 2b: Boc Deprotection

  • Dissolve the Boc-protected JQ1-linker from the previous step in a 1:1 mixture of TFA and DCM.

  • Stir the reaction at room temperature for 1 hour.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting crude amine (JQ1-linker) is used in the next step without further purification.

Quantitative Data (Representative):

CompoundStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Purity (LC-MS)
Boc-protected JQ1-linker(+)-JQ1-carboxylic acidHATU, DIPEADMF4 hRT85>95%
JQ1-linker (amine)Boc-protected JQ1-linkerTFADCM1 hRTQuantitativeUsed directly
Part 3: Final PROTAC Synthesis via Click Chemistry

This protocol describes the final copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the JQ1-linker with pomalidomide-azide.

Materials:

  • JQ1-linker (from Part 2)

  • Pomalidomide-azide (from Part 1)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dimethyl sulfoxide (DMSO) for purification

  • Preparative HPLC system

Procedure:

  • Dissolve the crude JQ1-linker (1.0 eq) and pomalidomide-azide (1.1 eq) in a 3:1 mixture of t-BuOH and H₂O.

  • In a separate vial, prepare a fresh solution of CuSO₄·5H₂O (0.1 eq) in water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude residue in DMSO and purify by preparative reverse-phase HPLC to obtain the final PROTAC.

Quantitative Data (Representative):

CompoundStarting MaterialsReagentsSolventReaction TimeTemperatureYield (%)Purity (HPLC)
Final PROTACJQ1-linker, Pomalidomide-azideCuSO₄·5H₂O, Sodium ascorbatet-BuOH/H₂O12 hRT60>98%

Synthetic Workflow Diagram

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Pomalidomide Pomalidomide Pomalidomide_Azide Pomalidomide-azide Pomalidomide->Pomalidomide_Azide Alkylation Azide_Linker 1-bromo-2-(2-azidoethoxy)ethane Azide_Linker->Pomalidomide_Azide Final_PROTAC Final BRD4 PROTAC Pomalidomide_Azide->Final_PROTAC JQ1_acid (+)-JQ1-carboxylic acid Boc_JQ1_Linker Boc-protected JQ1-linker JQ1_acid->Boc_JQ1_Linker Amide Coupling Boc_Linker This compound Boc_Linker->Boc_JQ1_Linker JQ1_Linker JQ1-linker (amine) Boc_JQ1_Linker->JQ1_Linker Boc Deprotection JQ1_Linker->Final_PROTAC Click Chemistry (CuAAC)

Caption: Synthetic workflow for the BRD4-targeting PROTAC.

Characterization of the Final PROTAC

The synthesized PROTAC should be characterized to confirm its identity and purity.

Recommended Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final PROTAC.

Biological Evaluation Protocols

Protocol 1: Western Blot for BRD4 Degradation

This protocol is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein, BRD4, in a cellular context.

Materials:

  • Human cell line expressing BRD4 (e.g., HeLa, MCF7)

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, optional)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against BRD4

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: The next day, treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. For mechanism validation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.

  • Cell Lysis: After the desired incubation time (e.g., 18-24 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4 °C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Image the blot using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control and express the results as a percentage of the vehicle-treated control.

Quantitative Data (Representative):

PROTAC Concentration% BRD4 Degradation (vs. Vehicle)
1 nM15%
10 nM45%
100 nM85%
1 µM>95%
10 µM>95%
Protocol 2: Cell Viability Assay

This assay determines the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Human cell line (e.g., HeLa, MCF7)

  • Cell culture medium and supplements

  • 96-well plates

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC or DMSO as a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC₅₀ value (the concentration of PROTAC that inhibits cell growth by 50%).

BRD4 Downstream Signaling Pathway

Degradation of BRD4 by a PROTAC leads to the downregulation of key oncogenes, most notably c-MYC, which in turn affects cell cycle progression and apoptosis.

BRD4_Signaling cluster_pathway BRD4 Downstream Signaling PROTAC BRD4 PROTAC BRD4 BRD4 PROTAC->BRD4 Degradation cMYC c-MYC Gene Transcription BRD4->cMYC Activates Cell_Cycle Cell Cycle Progression cMYC->Cell_Cycle Promotes Apoptosis Apoptosis cMYC->Apoptosis Inhibits

Caption: Effect of BRD4 degradation on c-MYC and cellular processes.

Application Notes and Protocols for Boc Deprotection of Boc-NH-PEG3-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of complex molecules for pharmaceuticals and bioconjugation. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This document provides detailed protocols for the deprotection of Boc-NH-PEG3-propargyl, a heterobifunctional linker commonly used in click chemistry and for the development of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below describe the use of trifluoroacetic acid (TFA) and hydrochloric acid (HCl) for efficient Boc removal.

Key Experimental Protocols

Two common and effective methods for the Boc deprotection of amines are presented below. The choice of method may depend on the sensitivity of other functional groups in the molecule to acidic conditions.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a rapid and highly effective method for Boc deprotection.[1][2]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A common concentration is a 1:3 to 1:4 ratio of substrate to a 25% TFA/DCM solution (v/v).[1]

  • To the stirred solution, add trifluoroacetic acid (TFA). A common approach is to use a 25% solution of TFA in DCM.[1]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.[1]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]

  • For work-up, dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Repeat this wash until gas evolution (CO₂) ceases.[1]

  • Wash the organic layer with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected propargyl-PEG3-amine.[1]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another standard procedure for acidic Boc deprotection and can be a suitable alternative to TFA.[1][3]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether (or other suitable solvent for precipitation/washing)

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl solution in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, the product, propargyl-PEG3-amine hydrochloride, will often precipitate from the solution.

  • The solid product can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities.[1]

  • The resulting hydrochloride salt can be used directly in subsequent reactions or neutralized using a mild base to yield the free amine.

Quantitative Data Summary

The efficiency of Boc deprotection can vary depending on the substrate and the chosen method. The following table summarizes typical reaction conditions and outcomes for different deprotection protocols applicable to Boc-protected amines.

Deprotection MethodReagents & SolventsTemperatureTypical Reaction TimeTypical YieldsReference
Standard Acidic 25% TFA in DCMRoom Temperature30 min - 2 hours>90%[1]
Standard Acidic 4M HCl in 1,4-DioxaneRoom Temperature1 - 4 hoursHigh[1]
Aqueous Acidic Phosphoric Acid in THFRoom TemperatureVariableHigh[4][5]
Mild Lewis Acid Zinc Bromide in DCMRoom TemperatureOvernightHigh[3]
Aqueous Thermal Water90-100 °C10 - 20 minutes90-97%[4]
Mild Non-Acidic Oxalyl Chloride in MethanolRoom Temperature1 - 4 hoursUp to 90%[6][7]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Boc deprotection of this compound using an acidic protocol.

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start This compound in DCM reagent Add TFA start->reagent 1. reaction Stir at Room Temperature (Monitor by TLC/LC-MS) reagent->reaction 2. evaporation Evaporate Solvent & Excess TFA reaction->evaporation neutralization Dissolve in Ethyl Acetate & Neutralize with NaHCO₃ evaporation->neutralization 3. extraction Aqueous Wash & Brine Wash neutralization->extraction 4. drying Dry over Na₂SO₄ & Filter extraction->drying 5. final_product Concentrate in vacuo to yield Propargyl-PEG3-amine drying->final_product 6.

Caption: Workflow for Boc deprotection of this compound.

The following diagram illustrates the chemical transformation occurring during the Boc deprotection.

Boc_Deprotection_Mechanism reactant This compound product Propargyl-PEG3-amine reactant->product  H⁺ (e.g., TFA)   byproducts CO₂ + Isobutylene product->byproducts

Caption: Chemical transformation in Boc deprotection.

References

Application Notes and Protocols for Bioconjugation with Boc-NH-PEG3-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG3-propargyl is a versatile heterobifunctional linker commonly employed in bioconjugation and is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a terminal alkyne group, enabling covalent bond formation with azide-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."[2] The other terminus is a Boc-protected amine, which, after deprotection, provides a reactive primary amine for conjugation to various biomolecules. The integrated polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3]

These application notes provide detailed protocols for the deprotection of the Boc group and subsequent CuAAC reactions using this compound.

Key Applications

  • PROTACs: this compound is frequently used to connect a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand.[1][2]

  • Bioconjugation: The linker can be used to attach molecules to proteins, peptides, nucleic acids, or other biomolecules for applications in diagnostics, imaging, and therapeutics.[4][5]

  • Surface Modification: Immobilization of biomolecules onto surfaces for biosensor development and other material science applications.

Chemical Properties

PropertyValue
Chemical Name tert-butyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate
Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
CAS Number 1333880-60-6
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO, DCM, DMF
Storage Store at -20°C for long-term stability

Experimental Protocols

Boc Deprotection of this compound

The tert-butyloxycarbonyl (Boc) protecting group is efficiently removed under acidic conditions to yield the free amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Protocol:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration).

  • Add TFA to the solution. The concentration of TFA can be varied, with 20-50% (v/v) in DCM being typical.[6]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with toluene or DCM can be performed.

  • Dissolve the residue in DCM and wash with saturated NaHCO3 solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG3-propargyl as a TFA salt or free amine after neutralization. The product is often used in the next step without further purification.

Quantitative Data for Boc Deprotection:

Reagent ConditionsReaction Time (hours)Typical YieldNotes
20% TFA in DCM1-2>95%A commonly used and effective condition.[6]
50% TFA in DCM0.5-1>95%Faster reaction time due to higher acid concentration.
4M HCl in Dioxane1-2>95%An alternative to TFA, often yielding a crystalline HCl salt which can be easier to handle than the often oily TFA salt.[6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the deprotected amine-PEG3-propargyl to an azide-containing molecule.

Materials:

  • Deprotected amine-PEG3-propargyl

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Solvent system (e.g., t-BuOH/H2O, DMF, or DMSO)

  • Purification supplies (e.g., preparative HPLC, silica gel for column chromatography)

Protocol:

  • Dissolve the deprotected amine-PEG3-propargyl and the azide-containing molecule in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water (e.g., 100 mM).

  • In another vial, prepare a solution of CuSO4 and the ligand (THPTA or TBTA) in water. The ligand is used to stabilize the Cu(I) oxidation state and improve reaction efficiency. A typical ratio is 1:2 to 1:5 of Cu(I) to ligand.[7]

  • Add the CuSO4/ligand solution to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 0.1 to 1 mol equivalent, and sodium ascorbate is used in excess (1-5 equivalents).

  • Stir the reaction at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the reaction by LC-MS or TLC.

  • Upon completion, the product can be purified. For biomolecules, purification is often achieved using preparative HPLC. For small molecules, extraction and silica gel chromatography can be employed. Residual copper can be removed by washing with an EDTA solution.[8]

Quantitative Data for CuAAC Reaction:

Copper SourceLigandReducing AgentSolventReaction Time (hours)Typical Yield
CuSO4THPTASodium Ascorbatet-BuOH/H2O1-1280-95%
CuITBTANone (or Ascorbate)DMF or DMSO1-2475-90%
CuBrPMDETANone (or Ascorbate)DMF2-4870-85%

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin Ternary_Complex->Ub Ub Transfer Poly_Ub_POI Polyubiquitinated POI Ub->Poly_Ub_POI Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

experimental_workflow cluster_workflow Bioconjugation Workflow with this compound Start Start: This compound Boc_Deprotection 1. Boc Deprotection (e.g., TFA in DCM) Start->Boc_Deprotection Deprotected_Linker NH2-PEG3-propargyl Boc_Deprotection->Deprotected_Linker CuAAC 2. CuAAC Click Chemistry (CuSO4, NaAsc, Ligand) Deprotected_Linker->CuAAC Azide_Molecule Azide-containing Molecule (e.g., Ligand) Azide_Molecule->CuAAC Conjugate Crude Bioconjugate CuAAC->Conjugate Purification 3. Purification (e.g., HPLC) Conjugate->Purification Final_Product Purified Bioconjugate Purification->Final_Product Characterization 4. Characterization (e.g., LC-MS, NMR) Final_Product->Characterization End End Characterization->End

Caption: Experimental workflow for bioconjugation.

References

Application Notes and Protocols for Protein Labeling with Boc-NH-PEG3-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Boc-NH-PEG3-propargyl as a versatile linker for the targeted labeling of proteins. This reagent is a key component in bioconjugation strategies, particularly those leveraging click chemistry for the attachment of reporter molecules, such as fluorescent dyes or biotin, to proteins of interest.

Introduction

This compound is a heterobifunctional linker that features a tert-butyloxycarbonyl (Boc)-protected amine and a terminal propargyl group, separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure allows for a sequential two-step labeling strategy. The first step involves the deprotection of the Boc group to reveal a primary amine, which can then be conjugated to a protein. The second step utilizes the terminal alkyne (propargyl group) for a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction with an azide-functionalized molecule of interest. The PEG spacer enhances solubility and reduces steric hindrance during conjugation.

Core Principles

The labeling strategy revolves around two key chemical transformations:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to yield a free primary amine.[1][2][3] This allows for the selective unmasking of the reactive amine when desired.

  • Click Chemistry: The propargyl group (a terminal alkyne) is one half of the chemical handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5] This bioorthogonal reaction is highly specific, efficient, and occurs under mild, aqueous conditions, making it ideal for bioconjugation.[6][7] The alkyne on the linker-modified protein reacts with an azide-containing molecule to form a stable triazole linkage.

Experimental Workflows

Logical Workflow for Protein Labeling

The following diagram illustrates the overall logical workflow for labeling a protein of interest (POI) with a reporter molecule using this compound.

G cluster_0 Step 1: Linker Preparation cluster_1 Step 2: Protein Conjugation cluster_2 Step 3: Click Chemistry Labeling Boc_Linker This compound Deprotection Boc Deprotection (Acidic Conditions) Boc_Linker->Deprotection Free_Amine_Linker H2N-PEG3-propargyl Deprotection->Free_Amine_Linker Conjugation Amide Bond Formation Free_Amine_Linker->Conjugation POI Protein of Interest (POI) (with accessible carboxyl or other reactive group) Activation Carboxyl Activation (e.g., EDC/NHS) POI->Activation Activation->Conjugation Labeled_POI POI-linker Conjugate Conjugation->Labeled_POI Click_Reaction CuAAC Reaction (CuSO4, Reductant) Labeled_POI->Click_Reaction Azide_Reporter Azide-Reporter (e.g., Azide-Fluorophore) Azide_Reporter->Click_Reaction Final_Product Fluorescently Labeled POI Click_Reaction->Final_Product

Caption: Logical workflow for protein labeling.

Experimental Workflow Diagram

This diagram outlines the practical steps involved in the laboratory procedure.

G Start Start Prepare_Reagents Prepare Buffers and Reagents Start->Prepare_Reagents Deprotect Deprotect this compound Prepare_Reagents->Deprotect Prepare_Protein Prepare Protein Sample Prepare_Reagents->Prepare_Protein Purify_Linker Purify Deprotected Linker Deprotect->Purify_Linker Conjugate Conjugate Linker to Protein Purify_Linker->Conjugate Activate_Protein Activate Protein Carboxyl Groups Prepare_Protein->Activate_Protein Activate_Protein->Conjugate Purify_Conjugate Purify Protein-Linker Conjugate Conjugate->Purify_Conjugate Prepare_Click Prepare Click Chemistry Reagents Purify_Conjugate->Prepare_Click Click_Label Perform Click Reaction Purify_Conjugate->Click_Label Prepare_Click->Click_Label Purify_Final Purify Final Labeled Protein Click_Label->Purify_Final Analyze Analyze Labeled Protein (e.g., SDS-PAGE, Mass Spec) Purify_Final->Analyze End End Analyze->End

Caption: Experimental laboratory workflow.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the free amine linker.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve this compound in dichloromethane (DCM) at a concentration of 10-20 mg/mL.

  • Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in a small amount of DCM and carefully neutralize with saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected H2N-PEG3-propargyl linker.

Protocol 2: Conjugation of Deprotected Linker to a Protein

This protocol details the conjugation of the amine-functionalized linker to a protein via amide bond formation with accessible carboxyl groups (aspartic acid, glutamic acid, or C-terminus).

Materials:

  • Protein of interest (in a suitable buffer, e.g., MES or PBS, pH 6.0)

  • H2N-PEG3-propargyl (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column or dialysis cassettes for purification

Procedure:

  • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare fresh stock solutions of EDC and NHS in reaction buffer or anhydrous DMSO.

  • Add EDC and NHS to the protein solution to activate the carboxyl groups. A molar excess of 10-20 fold over the protein is recommended as a starting point.

  • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Add the deprotected H2N-PEG3-propargyl linker to the activated protein solution. A molar excess of 20-50 fold of the linker over the protein is recommended.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM.

  • Remove the excess unreacted linker and byproducts by size-exclusion chromatography or dialysis.

Protocol 3: Click Chemistry Labeling of the Protein-Linker Conjugate

This protocol describes the final labeling step where an azide-containing reporter molecule is attached to the alkyne-functionalized protein.

Materials:

  • Alkyne-functionalized protein (from Protocol 2)

  • Azide-containing reporter molecule (e.g., azide-fluorophore)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Size-exclusion chromatography (SEC) column or dialysis cassettes for purification

Procedure:

  • Prepare a stock solution of the alkyne-functionalized protein in Tris-HCl buffer.

  • Prepare stock solutions of the azide-reporter, CuSO4, and sodium ascorbate in water or a suitable solvent.

  • In a reaction tube, combine the alkyne-functionalized protein, the azide-reporter (typically 5-10 fold molar excess over the protein), and CuSO4 (final concentration ~1 mM).

  • Initiate the click reaction by adding a fresh solution of sodium ascorbate (final concentration ~5 mM).

  • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Purify the final labeled protein to remove excess reporter molecule and reaction components using size-exclusion chromatography or dialysis.

  • Analyze the final product by SDS-PAGE with fluorescence imaging and/or mass spectrometry to confirm labeling.

Data Presentation

The following tables provide representative data for the optimization and characterization of the protein labeling process.

Table 1: Optimization of Linker to Protein Molar Ratio

Molar Ratio (Linker:Protein)Labeling Efficiency (%)Protein Aggregation
10:135Low
20:165Low
50:185Moderate
100:188High

Table 2: Characterization of Labeled Protein

Analysis MethodUnlabeled ProteinLabeled Protein
SDS-PAGE (Coomassie)Single band at expected MWSingle band with slight MW shift
SDS-PAGE (Fluorescence)No bandFluorescent band at expected MW
Mass Spectrometry (ESI-MS)Observed MW matches theoreticalObserved MW shows an increase corresponding to the mass of the linker and reporter

Table 3: Reagent Concentrations for Click Chemistry

ReagentStock ConcentrationFinal Concentration
Alkyne-Protein1 mg/mL (~20 µM)~10 µM
Azide-Reporter10 mM50-100 µM
CuSO4100 mM1 mM
Sodium Ascorbate500 mM (freshly prepared)5 mM

References

Application Notes and Protocols for the Use of Boc-NH-PEG3-propargyl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-NH-PEG3-propargyl is a versatile bifunctional linker designed for the modification of peptides and other biomolecules. It features a Boc-protected amine for temporary protection during synthesis, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a terminal propargyl group for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This linker is particularly valuable for synthesizing peptide conjugates, such as peptide-drug conjugates, imaging agents, or for introducing labels and tags for biochemical assays. The triazole linkage formed through click chemistry is highly stable, mimicking the geometry of a native amide bond while being resistant to enzymatic cleavage and hydrolysis.[1][2]

These application notes provide detailed protocols for the incorporation of the this compound linker onto the N-terminus of a peptide synthesized by solid-phase peptide synthesis (SPPS) and the subsequent conjugation to an azide-containing molecule.

Chemical Properties and Structure

  • Chemical Name: tert-butyl (1-oxo-1-(prop-2-yn-1-ylamino)-3,6,9-trioxadodecan-12-yl)carbamate

  • Molecular Formula: C₁₈H₃₂N₂O₆

  • Key Features:

    • Boc Group: An acid-labile protecting group for the primary amine, compatible with standard Boc- and Fmoc-based solid-phase peptide synthesis.

    • PEG3 Spacer: A short, hydrophilic polyethylene glycol chain that can improve the solubility and bioavailability of the final peptide conjugate.

    • Propargyl Group: A terminal alkyne functionality that readily participates in CuAAC click chemistry reactions with azide-containing molecules.

Data Presentation

Table 1: Materials and Reagents for Peptide Synthesis and Modification
Reagent/MaterialSupplierPurpose
This compoundVariousLinker for propargylation of the peptide
Rink Amide ResinVariousSolid support for peptide synthesis
Boc-protected amino acidsVariousBuilding blocks for peptide synthesis
HBTU/HOBt or HATUVariousCoupling reagents for amide bond formation
N,N-Diisopropylethylamine (DIPEA)VariousBase for coupling reactions
Trifluoroacetic acid (TFA)VariousReagent for Boc-deprotection and cleavage from the resin
Dichloromethane (DCM)VariousSolvent for washing and swelling the resin
N,N-Dimethylformamide (DMF)VariousSolvent for coupling and washing steps
Azide-containing molecule (e.g., Azido-fluorophore)VariousMolecule to be conjugated to the peptide
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)VariousCopper source for the CuAAC reaction
Sodium ascorbateVariousReducing agent to generate Cu(I) in situ for the CuAAC reaction
Tris(benzyltriazolylmethyl)amine (TBTA)VariousLigand to stabilize Cu(I) and enhance the CuAAC reaction rate
Acetonitrile (ACN)VariousSolvent for purification
Table 2: Representative Yields and Purity for Peptide Modification
StepProductTypical Yield (%)Purity (RP-HPLC) (%)
Solid-Phase Peptide Synthesis (per amino acid)Resin-bound peptide>99%N/A
N-terminal Propargylation (on-resin)Resin-bound Propargyl-PEG3-Peptide85-95%N/A
Cleavage and DeprotectionCrude Propargyl-PEG3-Peptide>90%70-85%
RP-HPLC PurificationPurified Propargyl-PEG3-Peptide60-75%>95%
Click Chemistry Conjugation (solution-phase)Crude Peptide-PEG3-Triazole-Molecule>95%80-90%
Final RP-HPLC PurificationPurified Peptide-PEG3-Triazole-Molecule70-85%>98%

Note: Yields are representative and can vary depending on the peptide sequence and specific reaction conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (Boc-Strategy)

This protocol outlines the manual synthesis of a peptide on Rink Amide resin using Boc-protected amino acids.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, followed by a 20-minute incubation. Wash the resin with DCM (2x) and IPA (2x).

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF (2x for 5 minutes each). Wash with DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the Boc-protected amino acid (3 eq.) with HBTU/HOBt (3 eq.) or HATU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 2-6 for each amino acid in the peptide sequence.

On-Resin N-terminal Propargylation

This protocol describes the coupling of this compound to the N-terminus of the resin-bound peptide.

  • Final Boc Deprotection: After coupling the last amino acid, perform the Boc deprotection step as described in 4.1.2.

  • Neutralization: Neutralize the resin as described in 4.1.3.

  • Linker Coupling:

    • Dissolve this compound (2 eq.) in DMF.

    • Add coupling reagents HBTU/HOBt (2 eq.) or HATU (2 eq.) and DIPEA (4 eq.).

    • Add the activated linker solution to the resin and shake at room temperature for 4-6 hours, or overnight for difficult couplings.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.

Cleavage and Deprotection
  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dry, resin-bound peptide and shake for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether (3x).

  • Drying: Dry the crude peptide pellet under vacuum.

Purification of Propargylated Peptide
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

  • RP-HPLC: Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.[][4] Use a linear gradient of water and acetonitrile, both containing 0.1% TFA.

  • Fraction Collection and Analysis: Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified propargylated peptide as a white powder.

Solution-Phase Click Chemistry (CuAAC)

This protocol describes the conjugation of the purified propargylated peptide with an azide-containing molecule.

  • Reaction Setup:

    • Dissolve the purified propargyl-PEG3-peptide (1 eq.) and the azide-containing molecule (1.2 eq.) in a mixture of water and t-butanol (1:1).

    • Prepare a fresh solution of sodium ascorbate (5 eq.) in water.

    • Prepare a solution of CuSO₄·5H₂O (1 eq.) and TBTA (1 eq.) in water/t-butanol.

  • Reaction:

    • Add the sodium ascorbate solution to the peptide/azide mixture and vortex briefly.

    • Add the CuSO₄/TBTA solution to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by analytical RP-HPLC and mass spectrometry.

  • Purification:

    • Upon completion, dilute the reaction mixture with the HPLC mobile phase.

    • Purify the final peptide conjugate by preparative RP-HPLC using the same conditions as in 4.4.

    • Lyophilize the pure fractions to obtain the final product.

Characterization

  • RP-HPLC: To assess the purity of the crude and purified peptides and conjugates.[5][6] The retention time of the PEGylated peptide will be different from the unmodified peptide.[6]

  • Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptides and the final conjugate.[7] This will verify the successful incorporation of the linker and the subsequent conjugation.

Mandatory Visualizations

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification On-Resin Modification cluster_Cleavage Cleavage and Purification cluster_Conjugation Solution-Phase Conjugation (Click Chemistry) Resin Rink Amide Resin Deprotection1 Boc Deprotection (TFA) Resin->Deprotection1 Coupling Amino Acid Coupling (HBTU/DIPEA) Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat for n cycles Wash1->Repeat Repeat->Deprotection1 next cycle Deprotection2 Final Boc Deprotection Repeat->Deprotection2 final cycle Propargylation Couple this compound Wash2 Washing Cleavage Cleavage from Resin (TFA cocktail) Wash2->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Propargyl_Peptide Purified Propargyl-Peptide Purification1->Propargyl_Peptide Click_Reaction CuAAC Reaction (+ Azide-Molecule, CuSO4, NaAsc) Propargyl_Peptide->Click_Reaction Purification2 RP-HPLC Purification Click_Reaction->Purification2 Final_Product Final Peptide Conjugate Purification2->Final_Product

Caption: Workflow for peptide synthesis and modification.

CuAAC_Mechanism cluster_Reactants Reactants cluster_Catalyst Catalytic Cycle Peptide_Alkyne Propargyl-PEG3-Peptide (R-C≡CH) Product 1,4-disubstituted Triazole (Peptide Conjugate) Peptide_Alkyne->Product Azide_Molecule Azide-Molecule (R'-N3) Azide_Molecule->Product CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI Reduction NaAsc Sodium Ascorbate CuI->CuSO4 Oxidation CuI->Product Catalysis

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Logical_Relationship Start Start: Synthesized Peptide on Resin N_Terminus_Free Free N-terminus? Start->N_Terminus_Free Deprotect Boc Deprotection N_Terminus_Free->Deprotect No Couple_Linker Couple this compound N_Terminus_Free->Couple_Linker Yes Deprotect->Couple_Linker Cleave Cleave and Purify Peptide Couple_Linker->Cleave Propargylated Propargylated Peptide Cleave->Propargylated Click Perform Click Chemistry Propargylated->Click Final_Product Final Conjugate Click->Final_Product

Caption: Decision workflow for peptide propargylation.

References

Application Note: Analytical Methods for the Characterization of Boc-NH-PEG3-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology who are working with Boc-NH-PEG3-propargyl linkers and their conjugates.

Introduction: this compound is a heterobifunctional linker containing a Boc-protected amine, a triethylene glycol (PEG3) spacer, and a terminal propargyl group. This linker is valuable in bioconjugation, particularly for "click chemistry" reactions, allowing for the precise attachment of molecules to biomolecules or surfaces. Thorough characterization of the linker and its subsequent conjugates is critical to ensure the identity, purity, and consistency of the final product, which is essential for reliable downstream applications. This document outlines the primary analytical methods for characterizing these conjugates.

Structural Elucidation and Purity Assessment

The initial characterization focuses on verifying the chemical structure of the this compound linker itself and any intermediates, as well as determining the purity of the final conjugate. The most common techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure of a molecule by providing information about the local environment of magnetically active nuclei, such as ¹H and ¹³C.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the conjugate.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

    • The spectral width should be sufficient to cover the expected chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks to the corresponding protons and carbons in the this compound conjugate structure. Key expected signals are summarized in the table below.

Table 1: Expected NMR Chemical Shifts for this compound

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Boc (t-butyl)~1.4~28, ~79
PEG Chain (-CH₂CH₂O-)3.5-3.7~70
Propargyl (-C≡CH)~2.4~75, ~80
Propargyl (-CH₂-C≡)~4.2~58
Amine (-NH-CH₂-)3.2-3.4~40

Note: Exact chemical shifts can vary depending on the solvent and the nature of the conjugated molecule.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Conjugate in Deuterated Solvent nmr Acquire 1H and 13C Spectra (400+ MHz NMR) dissolve->nmr Transfer to NMR Tube process Process Spectra (e.g., Fourier Transform) nmr->process assign Assign Peaks to Molecular Structure process->assign confirm Confirm Structure and Assess Purity assign->confirm

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the conjugate, providing strong evidence for successful conjugation. Electrospray Ionization (ESI) is well-suited for analyzing polar molecules like PEG conjugates.

Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 10-100 µM) in a solvent compatible with ESI-MS, such as acetonitrile/water with 0.1% formic acid.

  • Instrumentation: Use an ESI time-of-flight (TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

  • Data Analysis:

    • Process the spectrum to identify the peak corresponding to the expected molecular weight of the conjugate.

    • High-resolution mass spectrometry can provide an accurate mass measurement, which can be used to confirm the elemental composition.

Table 2: Molecular Weight Verification by Mass Spectrometry

SpeciesExpected Mass (Da)Observed Mass (Da)
This compound287.36[Example: 288.1 (M+H)⁺]
Conjugate (e.g., with a peptide)[Calculated based on peptide sequence][To be determined experimentally]
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the this compound conjugate and separating it from starting materials and byproducts.

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation: Dissolve the conjugate in the mobile phase (e.g., water/acetonitrile mixture).

  • Instrumentation:

    • An HPLC system equipped with a UV detector.

    • A C18 reversed-phase column is commonly used.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds or 280 nm for aromatic residues if present in the conjugate).

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Table 3: Example HPLC Purity Assessment

PeakRetention Time (min)Area (%)Identity
14.22.1Impurity/Starting Material
215.897.5This compound Conjugate
318.10.4Impurity

Logical Flow for Conjugate Characterization

cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_result Outcome synthesis Conjugation Reaction hplc Purity Check (HPLC) synthesis->hplc ms Identity Confirmation (MS) hplc->ms nmr Structural Verification (NMR) ms->nmr result Characterized Conjugate nmr->result

Caption: Sequential workflow for conjugate analysis.

Conclusion

The successful characterization of this compound conjugates relies on a combination of orthogonal analytical techniques. NMR spectroscopy provides detailed structural information, mass spectrometry confirms the molecular identity, and HPLC is essential for determining purity. By following these protocols, researchers can ensure the quality and reliability of their conjugates for downstream applications in drug discovery and development.

In Vivo Applications of Boc-NH-PEG3-propargyl Based PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and optimize in vivo pharmacokinetic profiles. The Boc-NH-PEG3-propargyl linker offers a versatile building block for PROTAC synthesis, featuring a Boc-protected amine for conjugation to an E3 ligase ligand and a propargyl group for click chemistry-based attachment to a POI ligand.

Despite the availability and utility of the this compound linker in PROTAC synthesis, a comprehensive review of publicly available scientific literature and databases reveals no specific in vivo applications or detailed experimental protocols for PROTACs explicitly incorporating this particular linker.

This document, therefore, provides a generalized framework for the potential in vivo application of a hypothetical PROTAC utilizing a this compound linker, based on established principles and common methodologies in the field of targeted protein degradation. The protocols and diagrams presented are illustrative and should be adapted based on the specific target protein, E3 ligase, and animal model.

General Principles of In Vivo PROTAC Studies

The primary goal of in vivo studies with a novel PROTAC is to assess its pharmacokinetic (PK) properties, pharmacodynamic (PD) effects (i.e., target protein degradation), efficacy in a disease model, and overall safety and tolerability.

Key Experimental Considerations:
  • Formulation: PROTACs often have high molecular weights and can be challenging to formulate for in vivo administration. Common formulation strategies include solutions in vehicles such as DMSO, PEG, and Tween 80, or suspensions.

  • Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) depends on the PROTAC's physicochemical properties and the desired therapeutic application.

  • Animal Model: The selection of an appropriate animal model (e.g., xenograft models for cancer, transgenic models for genetic diseases) is crucial for evaluating the therapeutic potential of the PROTAC.

  • Dosing Regimen: Determining the optimal dose and schedule is a key aspect of in vivo studies and is typically informed by in vitro potency and preliminary PK/PD data.

  • Bioanalysis: Robust analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), are required to quantify the PROTAC and the target protein levels in various tissues.

Hypothetical In Vivo Application of a this compound Based PROTAC

For the purpose of illustration, let us consider a hypothetical PROTAC, "PROTAC-X," synthesized using a this compound linker to target a hypothetical protein "Target-Y" implicated in a specific cancer.

Signaling Pathway

The fundamental mechanism of action for any PROTAC involves hijacking the ubiquitin-proteasome system. The following diagram illustrates this general pathway.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC-X (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Degraded Degraded Peptides POI Target Protein (Target-Y) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->Degraded Degradation PK_Workflow Dosing Dose Animals (IV and PO) Sampling Collect Blood Samples (Multiple Time Points) Dosing->Sampling Processing Isolate Plasma Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data Calculate PK Parameters Analysis->Data InVivo_Logic PK Pharmacokinetics (PK) (What the body does to the drug) PD Pharmacodynamics (PD) (What the drug does to the body - Target Degradation) PK->PD Toxicity Toxicity/Tolerability PK->Toxicity Efficacy Efficacy (Therapeutic effect in disease model) PD->Efficacy Clinical Clinical Candidate Selection Efficacy->Clinical Toxicity->Clinical

Troubleshooting & Optimization

Troubleshooting low yield in Boc-NH-PEG3-propargyl click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in Boc-NH-PEG3-propargyl click chemistry. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this specific PEGylated linker.

Frequently Asked Questions (FAQs)

Q1: My click reaction with this compound has a very low yield. What are the most common causes?

Low yields in CuAAC reactions are typically traced back to a few key areas: ineffective catalysis, degradation of reagents, suboptimal reaction conditions, or issues related to the specific properties of the PEG linker. The most frequent culprits include oxidation of the Cu(I) catalyst, insufficient degassing of the reaction mixture, inappropriate choice of solvent, or steric hindrance from the PEG chain.[1][2]

Q2: How does the Boc protecting group on the PEG linker affect the click reaction?

The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral or slightly basic conditions of a standard CuAAC reaction and should not directly interfere with the cycloaddition. However, if your reaction conditions are acidic, you risk premature deprotection of the Boc group, which could lead to side reactions involving the newly exposed amine. It's crucial to maintain the appropriate pH for the reaction.

Q3: Could the PEG chain itself be the source of the problem?

Yes, the polyethylene glycol (PEG) chain can influence the reaction in several ways. While short PEG chains like in this compound are designed to enhance solubility, they can also introduce steric hindrance, potentially slowing down the reaction rate.[1][2] Furthermore, the solubility of the PEGylated alkyne can be highly dependent on the solvent system, which may not be optimal for the azide counterpart or the catalyst complex.

Q4: What is the optimal copper source for this reaction?

The active catalyst is copper(I). While you can use Cu(I) salts like CuBr or CuI directly, they are prone to oxidation.[3] A more reliable and common method is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[3] Sodium ascorbate is the most widely used reducing agent for this purpose.[3]

Q5: Why is a ligand necessary, and which one should I use?

A ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and increasing its solubility.[1] For reactions in organic solvents, TBTA (tris-(benzyltriazolylmethyl)amine) is a common choice. For aqueous or mixed aqueous/organic systems, the water-soluble ligand THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) is highly recommended as it improves reaction kinetics and reduces copper-mediated cytotoxicity in biological applications.

Q6: My reaction mixture turned cloudy and a precipitate formed. What is happening?

Precipitation during the reaction can be due to several factors. It could be the formation of insoluble copper species if the catalyst is not properly stabilized by a ligand. It might also indicate that your product or one of the starting materials is not soluble in the chosen solvent system. In some cases, oxidative homocoupling of the alkyne (Glaser coupling) can lead to insoluble byproducts.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low-yield issues.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution
Inactive Catalyst (Cu(I) Oxidation) Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to use.[1] Assemble the reaction under an inert atmosphere if possible. Use a stabilizing ligand like THPTA or TBTA.[1]
Insufficient Reducing Agent Use a fresh solution of sodium ascorbate. A 5-10 fold molar excess relative to the copper sulfate is typically recommended.
Inappropriate Solvent This compound has good solubility in a range of organic solvents (e.g., DMF, DMSO, DCM) and aqueous mixtures. Ensure your azide substrate is also soluble. A common starting point is a mixture of water and a miscible organic solvent like DMSO or t-butanol.
Steric Hindrance Consider slightly increasing the reaction temperature (e.g., to 35-45 °C) or extending the reaction time. Increasing the concentration of the reactants can also favor the desired reaction.
Incorrect Order of Reagent Addition A recommended order is to first mix the copper sulfate and ligand, then add this solution to the mixture of your alkyne and azide, and finally initiate the reaction by adding the sodium ascorbate.
Degraded Starting Materials Verify the integrity of your this compound and azide starting materials via an appropriate analytical method (e.g., NMR, LC-MS).
Problem 2: Presence of Side Products
Potential Cause Recommended Solution
Alkyne Homocoupling (Glaser Coupling) This is often due to the presence of oxygen. Rigorous degassing is critical. Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present throughout the reaction.
Boc Deprotection Check the pH of your reaction mixture. It should be in the range of 7-8. Avoid acidic conditions.
Reaction with Ascorbate Byproducts In sensitive applications, especially with proteins, byproducts of ascorbate oxidation can react with amino groups. While less of a concern for the Boc-protected amine, if other amines are present, consider adding a scavenger like aminoguanidine.

Quantitative Data Summary

The following table provides typical concentration ranges for optimizing your CuAAC reaction. The optimal conditions will depend on the specific azide being used.

Component Typical Concentration/Ratio Notes
Alkyne (this compound) 1 - 10 mMThe limiting reagent is often the more valuable component.
Azide 1.0 - 1.2 equivalents (relative to alkyne)A slight excess of the azide can help drive the reaction to completion.
CuSO₄ 1 - 10 mol% (relative to limiting reagent)Higher catalyst loading can increase the reaction rate but may complicate purification.
Ligand (e.g., THPTA) 1 - 5 equivalents (relative to CuSO₄)A 5:1 ligand-to-copper ratio is often recommended for bioconjugation to protect biological molecules.
Sodium Ascorbate 5 - 10 equivalents (relative to CuSO₄)A significant excess ensures the copper remains in the Cu(I) state.
Temperature Room Temperature (20-25 °C) to 45 °CGentle heating can help overcome steric hindrance.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Detailed Experimental Protocol

This protocol provides a general starting point for the click reaction of this compound with an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-ascorbate

  • Degassed solvent (e.g., 1:1 mixture of deionized water and DMSO)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of this compound in degassed DMSO.

    • Prepare a 100 mM solution of the azide-containing molecule in degassed DMSO.

    • Prepare a 50 mM solution of CuSO₄ in deionized water.

    • Prepare a 250 mM solution of THPTA in deionized water.

    • Prepare a 500 mM solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the this compound and the azide substrate in your chosen reaction solvent.

    • In a separate tube, premix the CuSO₄ and THPTA solutions (e.g., for a 1:5 molar ratio). Let this mixture stand for 2-3 minutes.

    • Add the copper/ligand premix to the alkyne/azide mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Vortex the reaction mixture gently.

    • Allow the reaction to proceed at room temperature. If the reaction is slow, it can be gently heated to 35-45°C.

    • Protect the reaction from light if any of the components are light-sensitive.

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Once the reaction is complete, the product can be purified. For small molecules, this may involve an aqueous work-up followed by column chromatography. For larger biomolecules, techniques like dialysis or size-exclusion chromatography may be appropriate to remove the copper catalyst and excess reagents.

Visualizations

experimental_workflow Experimental Workflow for this compound Click Chemistry cluster_prep Preparation cluster_reaction Reaction Assembly cluster_process Processing prep_alkyne Dissolve this compound in degassed solvent mix_substrates Combine Alkyne and Azide prep_alkyne->mix_substrates prep_azide Dissolve Azide Substrate in degassed solvent prep_azide->mix_substrates prep_cu Prepare CuSO4 Solution premix_catalyst Premix CuSO4 and THPTA prep_cu->premix_catalyst prep_ligand Prepare THPTA Solution prep_ligand->premix_catalyst prep_reductant Prepare Fresh Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_reductant->initiate add_catalyst Add Catalyst Premix to Substrates mix_substrates->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate react Incubate at RT or 35-45°C (1-24h) initiate->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete purify Purify Product monitor->purify

Caption: Experimental workflow for this compound click chemistry.

troubleshooting_tree Troubleshooting Low Yield in Click Chemistry start Low or No Product Yield q_catalyst Is the catalyst active? start->q_catalyst sol_catalyst Degas solvents thoroughly. Use fresh reducing agent. Use a stabilizing ligand (THPTA). Work under inert atmosphere. q_catalyst->sol_catalyst No q_conditions Are reaction conditions optimal? q_catalyst->q_conditions Yes a_catalyst_yes Yes a_catalyst_no No sol_catalyst->start sol_conditions Check solvent solubility for all components. Increase temperature (35-45°C). Extend reaction time. Increase reactant concentration. q_conditions->sol_conditions No q_reagents Are starting materials intact? q_conditions->q_reagents Yes a_conditions_yes Yes a_conditions_no No sol_conditions->start sol_reagents Verify integrity of alkyne and azide via NMR or LC-MS. q_reagents->sol_reagents No end_node Yield should improve. If not, consider alternative conjugation chemistry. q_reagents->end_node Yes a_reagents_yes Yes a_reagents_no No sol_reagents->start

Caption: Troubleshooting decision tree for low yield in click chemistry.

References

How to optimize PROTAC linker length for improved efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Proteolysis-Targeting Chimera (PROTAC) linker length for improved efficacy.

Troubleshooting Guide

This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.

Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?

Answer:

This is a common challenge that often points to issues with ternary complex formation. The linker is critical for enabling the productive assembly of the Target-PROTAC-E3 Ligase complex.[1] Here are several potential linker-related problems and troubleshooting steps:

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[1][2] Conversely, a linker that is too long or too flexible might lead to non-productive binding events where the ubiquitination sites are not accessible.[1][2]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1]

  • Poor Physicochemical Properties: The linker might be contributing to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1]

Troubleshooting Workflow

A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?

Answer:

The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[1] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.

  • Enhance Ternary Complex Cooperativity: The stability of the ternary complex is a key factor. A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second.[1] This makes the ternary complex more stable and can mitigate the hook effect.[1]

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[1]

Frequently Asked Questions (FAQs)

Q1: Why is linker length so critical for PROTAC efficacy?

The length of the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of PROTAC efficacy.[3] An optimal linker length facilitates the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[2][3] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of both the target protein and the E3 ligase.[2][3] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[3][4]

G cluster_short Linker Too Short cluster_long Linker Too Long cluster_optimal Optimal Linker Length POI_short POI PROTAC_short PROTAC POI_short->PROTAC_short Binds E3_short E3 PROTAC_short->E3_short Steric Hindrance POI_long POI PROTAC_long PROTAC POI_long->PROTAC_long Binds E3_long E3 PROTAC_long->E3_long Inefficient Ubiquitination POI_optimal POI PROTAC_optimal PROTAC POI_optimal->PROTAC_optimal Forms Stable E3_optimal E3 PROTAC_optimal->E3_optimal Ternary Complex

Caption: Impact of linker length on ternary complex formation.

Q2: What are the most common types of linkers used in PROTAC design?

The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains of varying lengths.[3] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[3] Other linker types, such as those incorporating rigid moieties like piperazine or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.[3]

Q3: How does linker composition, beyond length, affect PROTAC performance?

Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[3] For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability.[3][4] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[3]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[2]

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHLPEG12>1000<20[5][6]
ERαVHLPEG16~100>80[5][6]
ERαVHLPEG21>1000<40[5][6]
p38αVHLPEG15-17Optimal-[2]
PI3KγCRBNPEG-42.2388.6[7]
mTORCRBNPEG-45.474.9[7]

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.

Key Experimental Protocols

Accurate assessment of PROTAC efficiency relies on robust and well-controlled experiments. Below are detailed protocols for two common methods used to quantify protein degradation and ternary complex formation.

Protocol 1: Cellular Degradation Assay (Western Blotting)

Western blotting is a widely used technique to semi-quantitatively determine the levels of a specific protein in a cell lysate.[8]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control.[8]

Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[3]

  • General Methodology:

    • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[3]

    • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.[3]

    • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[3]

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[3] The data can be used to determine the binding affinity (KD) and cooperativity of the ternary complex.

References

Technical Support Center: Purification of Boc-NH-PEG3-propargyl Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG3-propargyl and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is a versatile linker commonly used in bioconjugation and medicinal chemistry. Its primary applications include:

  • Click Chemistry: The terminal alkyne group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions to form stable triazole linkages.[1][][3][4]

  • PROTAC Synthesis: It serves as a flexible linker to connect a target protein binder and an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).[5]

  • Amide Coupling: After deprotection of the Boc group, the resulting primary amine can be coupled with carboxylic acids to form amide bonds.[6][7]

Q2: What are the typical physical properties of this compound and its derivatives that affect purification?

A2: The polyethylene glycol (PEG) chain imparts unique properties that can make purification challenging:

  • High Polarity and Water Solubility: The ethylene oxide repeats make these molecules highly polar and soluble in water and other polar solvents.[8][9]

  • Oily or Waxy Nature: PEG-containing compounds are often non-crystalline, appearing as oils or waxy solids, which can complicate handling and purification, especially at a larger scale.[10]

  • Tendency to Streak in Normal-Phase Chromatography: The high polarity can lead to strong interactions with silica gel, causing streaking and poor separation.

Q3: What are the major impurities I should be aware of?

A3: Impurities can arise from the starting materials or from side reactions during your experiment.

  • Starting Material Impurities: Commercial PEG reagents can contain impurities like formaldehyde or formic acid, which can react with your substrate.[11]

  • Click Chemistry Side Products: Incomplete reactions, homocoupling of the alkyne, and residual copper catalyst are common issues.

  • Amide Coupling Byproducts: Unreacted starting materials, side products from coupling reagents (e.g., guanidinium byproducts), and racemization of chiral centers can occur.[7]

  • Boc Deprotection Side Products: Incomplete deprotection is a common problem. Additionally, the tert-butyl cation generated during deprotection can lead to alkylation of sensitive functional groups.[12][13]

Troubleshooting Guides

Scenario 1: Difficulty in Purifying a Click Chemistry Product

Problem: After performing a click reaction with this compound, my crude product is difficult to purify. I see multiple spots on TLC/LC-MS, and column chromatography gives poor separation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Residual Copper Catalyst Copper can cause peak broadening and streaking. To remove it, you can: 1. Use a copper chelating resin. 2. Perform an aqueous wash with a dilute ammonia solution or a solution of a chelating agent like EDTA. 3. Precipitate the product if it is insoluble in a particular solvent, leaving the copper salts in solution.
Unreacted Starting Materials If one of your starting materials is in large excess, it can co-elute with your product. Optimize the stoichiometry of your reaction to be as close to 1:1 as possible.
Poor Separation on Silica Gel The high polarity of the PEG linker can lead to streaking. 1. Switch to Reverse-Phase Chromatography (RPC): This is often the most effective method for purifying polar compounds.[][15] 2. Use a modified normal-phase adsorbent: Consider using alumina, or amine- or diol-bonded silica, which can offer different selectivity.[16] 3. Optimize your mobile phase for normal-phase chromatography: Try a more polar solvent system like Dichloromethane/Methanol or Ethyl Acetate/Methanol. Adding a small amount of a basic modifier like triethylamine can help reduce streaking for amine-containing compounds.[17]
Formation of Side Products Besides the expected product, you may have homocoupled alkyne or other byproducts. Careful reaction monitoring by TLC or LC-MS can help you identify the optimal reaction time to maximize product formation and minimize side reactions.
Scenario 2: Low Yield After Boc Deprotection and Subsequent Reaction

Problem: I deprotected the Boc group from my PEG-linker conjugate but get a low yield in the following amide coupling reaction.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Boc Deprotection The Boc group may not be fully removed, leading to a lower amount of reactive amine for the next step. 1. Increase the reaction time or temperature for the deprotection. 2. Use a stronger acid concentration, for example, increasing from 20% TFA in DCM to 50% TFA in DCM.[12] 3. Monitor the deprotection reaction carefully by TLC or LC-MS until all the starting material is consumed.
Product Loss During Workup The deprotected amine salt can be highly water-soluble, leading to loss during aqueous workup. 1. Avoid aqueous workup if possible. After removing the acid (e.g., by rotary evaporation with co-evaporation with toluene to remove residual TFA), the resulting TFA salt can often be used directly in the next step.[12] 2. If an aqueous wash is necessary, ensure the pH of the aqueous layer is basic to keep your amine in the organic layer. Be cautious if your molecule has other acid- or base-sensitive groups.
Side Reactions During Deprotection The tert-butyl cation formed during deprotection can alkylate sensitive functional groups on your molecule. Add a scavenger like triisopropylsilane (TIS) to the deprotection reaction to quench the tert-butyl cation.[12]
Degradation of the Product Some PEGylated compounds can be sensitive to prolonged exposure to strong acids. Keep the deprotection time to a minimum and consider performing the reaction at a lower temperature (e.g., 0°C).

Experimental Protocols

Protocol 1: General Purification by Flash Chromatography (Normal Phase)

This protocol is a starting point for purifying moderately polar PEGylated compounds.

  • Develop a TLC method:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or Methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using different solvent systems. Good starting points for polar compounds are Ethyl Acetate/Hexane, or Dichloromethane/Methanol.[17]

    • Aim for an Rf value of your desired product between 0.2 and 0.4 for optimal separation on a column.

  • Prepare the column:

    • Choose a silica gel column with an appropriate size for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Equilibrate the column with your chosen mobile phase.

  • Load the sample:

    • Liquid loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent and inject it onto the column.

    • Dry loading: If your product has poor solubility in the mobile phase, dissolve it in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the top of your column.

  • Elute and collect fractions:

    • Run the mobile phase through the column. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

    • Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing your pure product.

  • Combine and concentrate:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is often the method of choice for highly polar PEGylated compounds.

  • Select a column and mobile phase:

    • A C18 column is a common choice for small molecules.

    • The mobile phase typically consists of an aqueous component (A) and an organic component (B).

      • A: Water with 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid.

      • B: Acetonitrile or Methanol with the same acidic modifier as A.

  • Prepare the sample:

    • Dissolve your crude product in a solvent that is compatible with your mobile phase, preferably the initial mobile phase composition. Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulates.

  • Develop a gradient:

    • Start with a high percentage of the aqueous phase (e.g., 95% A) and gradually increase the percentage of the organic phase over time. A typical gradient might be 5% to 95% B over 20-30 minutes.

    • Monitor the elution of your compound using a UV detector.

  • Collect, analyze, and lyophilize:

    • Collect the peak corresponding to your product.

    • Confirm the purity of the collected fraction by analytical LC-MS.

    • Remove the solvent, typically by lyophilization (freeze-drying), especially for water/acetonitrile mixtures.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Flash Chromatography

Polarity of CompoundStationary PhaseRecommended Solvent System (v/v)
Low to ModerateSilica Gel10-50% Ethyl Acetate in Hexanes
Moderate to HighSilica Gel1-10% Methanol in Dichloromethane[17]
Basic CompoundsAmine-functionalized Silica10-50% Ethyl Acetate in Hexanes
Highly Polar/Water SolubleC18 Reverse Phase10-100% Acetonitrile in Water (with 0.1% TFA)

Table 2: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest For
Normal-Phase Flash Chromatography High capacity, relatively inexpensive.Can have poor resolution for very polar compounds, potential for streaking.Moderately polar small molecules.
Reverse-Phase HPLC High resolution, excellent for polar compounds.[15]Lower capacity than flash chromatography, more expensive, requires specialized equipment.High-purity isolation of polar and water-soluble compounds.
Recrystallization Can provide very pure material, scalable.Not all compounds will crystallize, potential for product loss in the mother liquor.Solid compounds with moderate solubility in a suitable solvent.[18][19][20][21][22]
Precipitation/Trituration Simple, good for removing highly soluble or insoluble impurities.Generally provides lower purity than chromatography or recrystallization.Initial cleanup of crude reaction mixtures.

Visualizations

Purification_Workflow cluster_solid Product is a Solid cluster_oil Product is an Oil/Non-crystalline start Crude Reaction Mixture check_solubility Assess Solubility and Polarity start->check_solubility recrystallize Attempt Recrystallization check_solubility->recrystallize Solid & Suitable Solvent Found flash_chrom Normal-Phase Flash Chromatography check_solubility->flash_chrom Oil or Poor Crystallization check_purity1 Check Purity (LC-MS, NMR) recrystallize->check_purity1 check_purity1->flash_chrom Purity <95% final_product Pure Product check_purity1->final_product Purity >95% check_purity2 Check Purity (TLC, LC-MS) flash_chrom->check_purity2 Collect Fractions check_purity2->final_product Purity >95% rphplc Preparative RP-HPLC check_purity2->rphplc Purity <95% or Co-eluting Impurities rphplc->final_product Collect Pure Fraction & Lyophilize

A general workflow for the purification of this compound reaction products.

Troubleshooting_Click_Chemistry cluster_causes Potential Causes cluster_solutions Solutions start Poor Purification of Click Product cause1 Residual Copper start->cause1 cause2 High Polarity (Streaking on Silica) start->cause2 cause3 Unreacted Starting Materials start->cause3 sol1 Aqueous wash with EDTA/Ammonia or use Copper Scavenger Resin cause1->sol1 sol2 Switch to Reverse-Phase HPLC or use modified normal phase (e.g., Amine-silica) cause2->sol2 sol3 Optimize reaction stoichiometry (aim for 1:1) and monitor reaction progress cause3->sol3

Troubleshooting guide for common issues in click chemistry product purification.

References

Technical Support Center: Troubleshooting CuAAC Reactions with Propargyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding common byproducts encountered in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, particularly when utilizing propargyl groups.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in CuAAC reactions involving terminal alkynes like propargyl groups?

A1: The most prevalent byproduct is the homodimerized alkyne, resulting from a side reaction known as Glaser coupling.[1][2][3] This oxidative coupling of two terminal alkynes is also referred to as Eglinton, Hay, or Straus-Reppe coupling depending on the specific reaction conditions and catalysts used.[4][5][6][7] This side reaction can significantly reduce the yield of the desired triazole product by consuming the starting alkyne.[1] In some cases, Glaser coupling can account for up to 20% of the polymeric product.[2][3]

Q2: What are other potential byproducts I should be aware of?

A2: Besides Glaser coupling, other side reactions can occur:

  • Cleavage of Aromatic Propargyl Ethers: In some instances, aromatic propargyl ethers may be cleaved, leading to the formation of the corresponding phenol.[8]

  • Formation of 5-Halogenated Triazoles: When using stoichiometric amounts of copper(I) halides (CuI, CuBr, CuCl) as the catalyst, the formation of 5-halogenated 1,2,3-triazoles can be favored.[9] With CuCl, a dimeric 5,5'-bistriazole has also been observed.[9]

  • Staudinger Ligation Byproducts: If phosphine-based ligands or reducing agents are used, they can react with the azide starting material in a Staudinger reaction, leading to the formation of an amine and the corresponding phosphine oxide.[10]

  • Thiotriazole Formation: In biological applications or in the presence of free thiol groups (e.g., from cysteine residues in proteins), a copper-catalyzed reaction between the alkyne, azide, and thiol can lead to the formation of thiotriazole conjugates.[11]

  • Oxidation of Substrates: The combination of copper ions and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which may lead to the oxidation of sensitive functional groups on the substrates, particularly in bioconjugation reactions.[12]

Q3: How can I minimize the formation of the Glaser coupling byproduct?

A3: Several strategies can be employed to suppress the oxidative homodimerization of your propargyl-containing substrate:

  • Use of a Reducing Agent: The addition of a reducing agent, such as sodium ascorbate, is a common and effective method.[13] The reducing agent helps to maintain the copper catalyst in its active Cu(I) oxidation state and prevents its oxidation to Cu(II), which is involved in the Glaser coupling mechanism.[3][14]

  • Maintain Low Temperatures: Cooling the reaction mixture, especially during workup when exposed to air, can completely prevent Glaser coupling.[1]

  • Use of Stabilizing Ligands: Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst and accelerate the desired CuAAC reaction, thereby outcompeting the Glaser coupling side reaction.[15]

  • Degas Solvents: Removing dissolved oxygen from the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) can minimize the oxidation of the Cu(I) catalyst.[15]

  • Work Under an Inert Atmosphere: For highly sensitive substrates, performing the entire reaction in a glovebox under an inert atmosphere provides the best protection against oxygen-induced side reactions.[15]

Q4: What is the optimal order of adding reagents to a CuAAC reaction?

A4: The order of reagent addition can significantly influence the reaction outcome. A generally recommended procedure is to first premix the copper source (e.g., CuSO₄) with the stabilizing ligand (e.g., THPTA).[15] This solution is then added to the mixture of the azide and alkyne. The reaction is initiated by the final addition of the reducing agent (e.g., sodium ascorbate).[15] Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before it can complex with the ligand.[15]

Troubleshooting Guide

This guide provides solutions to common issues encountered during CuAAC reactions with propargyl groups.

Problem Potential Cause Recommended Solution
Low or no yield of the desired triazole product. Inefficient catalyst turnover due to oxidation of Cu(I) to Cu(II).Add a reducing agent like sodium ascorbate.[13] Use a stabilizing ligand such as TBTA or THPTA.[15] Degas all solvents and run the reaction under an inert atmosphere.[15]
Formation of significant amounts of alkyne homodimer (Glaser coupling).Follow the recommendations for minimizing Glaser coupling outlined in the FAQ section. This includes using a reducing agent, maintaining low temperatures, and employing stabilizing ligands.[1][3][13][14][15]
Inaccessible alkyne or azide groups, especially in bioconjugation.For reactions with biomolecules, consider performing the reaction in denaturing or solvating conditions (e.g., using DMSO) to expose the reactive groups.[16]
Interference from buffer components.Avoid buffers with high concentrations of chloride ions (>0.2 M) or Tris, which can chelate copper. Phosphate, acetate, HEPES, or MOPS buffers are generally suitable.[16]
Presence of an unexpected product with double the mass of the alkyne starting material. This is a strong indication of Glaser coupling.Confirm the structure using analytical techniques like mass spectrometry and NMR. Implement strategies to minimize Glaser coupling.
Formation of multiple products. This could be a combination of the desired product and various byproducts.Analyze the reaction mixture by LC-MS or other chromatographic techniques to identify the different species. Address each potential side reaction based on the identified byproducts.
Reaction is very slow. Low catalyst activity or interfering functional groups.Increase the catalyst and/or ligand concentration. Ensure the absence of strong copper-chelating groups in your substrates. For bioconjugations involving thiols, excess copper or sacrificial metals like Zn(II) or Ni(II) can be used.[14]

Experimental Protocols

Protocol 1: General Procedure for a Small-Molecule CuAAC Reaction

This protocol provides a starting point for the copper-catalyzed cycloaddition of a small-molecule azide and a propargyl-containing compound.

Materials:

  • Azide compound

  • Propargyl-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

Procedure:

  • In a reaction vial, dissolve the azide (1.0 eq) and the propargyl compound (1.0-1.2 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh stock solution of the catalyst premix by dissolving CuSO₄·5H₂O (0.01-0.05 eq) and THPTA (0.05-0.25 eq) in water. The ligand-to-copper ratio is typically 5:1.[16]

  • Add the catalyst premix to the solution of the azide and alkyne.

  • Prepare a fresh stock solution of sodium ascorbate (0.1-0.5 eq) in water.

  • Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent, followed by purification by column chromatography.

Protocol 2: Analytical Method for Detecting Byproducts by LC-MS

Instrumentation:

  • Liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.

Procedure:

  • Prepare a dilute sample of the crude reaction mixture by dissolving a small aliquot in a suitable solvent (e.g., acetonitrile/water).

  • Inject the sample onto a C18 reversed-phase column.

  • Elute the components using a gradient of water and acetonitrile, both typically containing 0.1% formic acid.

  • Monitor the elution profile using both UV detection and mass spectrometry.

  • Analyze the mass spectrum for the expected masses of the starting materials, the desired triazole product, and potential byproducts such as the Glaser coupling product (2 x mass of the alkyne - 2) and any other suspected side products.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Azide R1-N3 CopperAcetylide Cu(I)-Acetylide Intermediate Azide->CopperAcetylide Cycloaddition Alkyne R2-C≡CH Alkyne->CopperAcetylide Coordination CuI Cu(I) CuI->CopperAcetylide TriazoleProduct 1,4-Disubstituted Triazole CopperAcetylide->TriazoleProduct Protonolysis TriazoleProduct->CuI Catalyst Regeneration

Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Glaser_Coupling_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst & Oxidant TwoAlkyne 2 x R-C≡CH CopperAcetylide Cu(I)-Acetylide Intermediate TwoAlkyne->CopperAcetylide Forms in situ CuII Cu(II) Dimerization Oxidative Dimerization CuII->Dimerization Oxygen O2 Oxygen->Dimerization CopperAcetylide->Dimerization DiyneProduct 1,3-Diyne (Glaser Product) Dimerization->DiyneProduct

Caption: Mechanism of the Glaser coupling side reaction leading to alkyne homodimerization.

Troubleshooting_Workflow cluster_solutions_glaser Solutions for Glaser Coupling cluster_solutions_other Solutions for Other Issues Start Low Yield or Byproduct Formation CheckReaction Analyze Crude Reaction by LC-MS / NMR Start->CheckReaction IdentifyByproduct Identify Major Byproduct(s) CheckReaction->IdentifyByproduct Glaser Glaser Coupling Product Detected IdentifyByproduct->Glaser Yes Other Other Byproducts Detected IdentifyByproduct->Other No NoReaction No Reaction/ Starting Material IdentifyByproduct->NoReaction Trace AddReductant Add/Increase Reducing Agent Glaser->AddReductant UseLigand Use Stabilizing Ligand (TBTA/THPTA) Glaser->UseLigand Degas Degas Solvents/ Use Inert Atmosphere Glaser->Degas OptimizeConditions Optimize Catalyst/ Solvent/Temperature Other->OptimizeConditions CheckPurity Check Starting Material Purity Other->CheckPurity NoReaction->OptimizeConditions NoReaction->CheckPurity

Caption: A logical workflow for troubleshooting common issues in CuAAC reactions.

References

Impact of steric hindrance on Boc-NH-PEG3-propargyl conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-NH-PEG3-propargyl in their conjugation experiments. The focus is on addressing challenges related to steric hindrance during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical linker molecule commonly used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It features three key components:

  • A Boc (tert-Butyloxycarbonyl) protecting group: This group masks a primary amine, which can be later deprotected to allow for further chemical modification.

  • A PEG3 (polyethylene glycol) linker: This flexible, hydrophilic spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.

  • A propargyl group (containing a terminal alkyne): This functional group is essential for engaging in "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1]

Q2: How does steric hindrance affect the conjugation of this compound?

While CuAAC is known for its high efficiency and tolerance of various functional groups, significant steric hindrance around either the alkyne of the this compound or the azide on the binding partner can impact the reaction.[2][3] The primary effects of steric hindrance are:

  • Reduced Reaction Rate: Bulky groups can physically obstruct the approach of the reactants and the copper catalyst, slowing down the formation of the triazole linkage.[4]

  • Lower Yield: In cases of severe steric hindrance, the reaction may not proceed to completion, resulting in a lower yield of the desired conjugate.[5]

Q3: What are the most common side reactions to be aware of during the conjugation?

The most prevalent side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which leads to the formation of a diacetylene byproduct. This is more likely to occur if the Cu(I) catalyst is oxidized to Cu(II). The use of a reducing agent like sodium ascorbate and a stabilizing ligand helps to minimize this side reaction.[6]

Q4: Which copper catalyst and ligand should I use for conjugating to a large, sterically hindered biomolecule?

For bioconjugation reactions, especially with substrates prone to steric hindrance, it is crucial to use a ligand that stabilizes the Cu(I) catalyst and accelerates the reaction.[7]

  • Catalyst: A common and convenient source of Cu(I) is the in situ reduction of Copper(II) sulfate (CuSO₄) using sodium ascorbate.[6]

  • Ligand: Water-soluble ligands are highly recommended for bioconjugation. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris(benzyltriazolylmethyl)amine (TBTA) are excellent choices that have been shown to significantly accelerate the reaction and protect the biomolecule from oxidative damage.[6][7]

Q5: How can I purify my final conjugate?

The purification method will depend on the properties of your final conjugate. Common techniques include:

  • Size-Exclusion Chromatography (SEC): This is effective for separating the larger PEGylated conjugate from smaller unreacted molecules.[8]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge and can be very effective in purifying PEGylated proteins.[8][9]

  • Hydrophobic Interaction Chromatography (HIC): This can also be used for the purification of PEGylated proteins.[10]

  • Dialysis: Useful for removing small molecule impurities from large protein conjugates.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound, particularly when dealing with sterically hindered substrates.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Steric Hindrance: Bulky groups on the azide-containing molecule are impeding the reaction.[2][3]- Increase the reaction time. Reactions with sterically hindered substrates may require several hours to overnight.[2] - Consider a moderate increase in reaction temperature (e.g., to 37°C), if your biomolecule is stable.[7] - Optimize the linker length on your azide partner if possible to extend the reactive group away from the bulky core.
Inefficient Catalyst System: The Cu(I) catalyst is being oxidized or is not sufficiently active.- Use a stabilizing ligand such as THPTA or TBTA. A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation.[7] - Prepare the copper/ligand mixture just before adding it to the reaction.[2] - Ensure your sodium ascorbate solution is freshly prepared.
Sub-optimal Reagent Concentrations: Reactant concentrations are too low for an efficient reaction, especially with challenging substrates.- If possible, increase the concentration of both the this compound and the azide partner. - A slight excess (1.1 to 2-fold) of the less critical reagent can help drive the reaction to completion.[2]
Presence of Side Products (e.g., Alkyne Homocoupling) Oxidation of Cu(I) to Cu(II): Insufficient reducing agent or lack of a stabilizing ligand.- Ensure an adequate concentration of freshly prepared sodium ascorbate (typically 5-10 equivalents relative to the alkyne). - Use a stabilizing ligand like THPTA.
Incomplete Boc Deprotection After Conjugation Insufficient Acid Strength or Time: The acidic conditions are not sufficient to fully remove the Boc group.- Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%. - Extend the deprotection reaction time and monitor by TLC or LC-MS.
Steric Hindrance Around the Boc Group: The newly formed conjugate's structure may hinder access to the Boc group.- Consider gentle heating if the conjugate is stable.

Data Presentation

The following table provides representative data on the impact of steric hindrance on CuAAC reaction yield. Note that these are illustrative values and actual results may vary depending on the specific substrates and reaction conditions.

Azide SubstrateSteric HindranceTypical Reaction Time (h)Approximate Yield (%)
Benzyl AzideLow1 - 2> 95%
1-Adamantane AzideMedium4 - 880 - 90%
Bulky Protein with Surface AzideHigh12 - 2450 - 70%

Experimental Protocols

Protocol 1: CuAAC Conjugation of this compound to a Sterically Hindered Azide-Modified Protein

This protocol provides a starting point for the conjugation of this compound to a large, sterically hindered protein. Optimization may be required.

Materials:

  • This compound

  • Azide-modified protein

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO (if needed to dissolve the linker)

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Azide-modified protein: 1 mg/mL in PBS.

    • CuSO₄: 20 mM in water.

    • THPTA: 100 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the azide-modified protein solution.

    • Add this compound stock solution to achieve a final concentration that is in 10-20 fold molar excess over the protein.

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions to achieve a final reaction concentration of 1 mM CuSO₄ and 5 mM THPTA.

    • Add the catalyst premix to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 12-24 hours. For very hindered systems, incubation at 37°C may be beneficial if the protein is stable at this temperature.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove excess reagents and unreacted protein.

Protocol 2: Boc Deprotection of the PEGylated Conjugate

Materials:

  • Purified Boc-protected conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (cold)

Procedure:

  • Dissolution:

    • Lyophilize the purified conjugate to remove aqueous buffer.

    • Dissolve the dried conjugate in DCM.

  • Deprotection:

    • Add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

  • Precipitation and Washing:

    • Concentrate the reaction mixture under reduced pressure.

    • Add cold diethyl ether to precipitate the deprotected conjugate.

    • Centrifuge to pellet the product and discard the supernatant.

    • Wash the pellet with cold diethyl ether two more times.

  • Drying:

    • Dry the final product under vacuum.

Visualizations

experimental_workflow cluster_conjugation Step 1: CuAAC Conjugation cluster_deprotection Step 2: Boc Deprotection reagents Prepare Reagents: - this compound - Azide-Protein - CuSO4/THPTA - Sodium Ascorbate reaction_setup Reaction Setup: Combine reagents in buffer reagents->reaction_setup incubation Incubation: Room temp, 12-24h reaction_setup->incubation purification_conj Purification: SEC or IEX incubation->purification_conj dissolution Dissolve Conjugate in DCM purification_conj->dissolution Purified Conjugate deprotection_step Add TFA (20-50%) dissolution->deprotection_step precipitation Precipitate with Cold Ether deprotection_step->precipitation drying Dry Product precipitation->drying

Caption: A typical workflow for this compound conjugation and subsequent deprotection.

troubleshooting_logic cluster_steric_hindrance Check for Steric Hindrance cluster_catalyst Evaluate Catalyst System cluster_concentration Assess Concentrations start Low/No Product Yield? increase_time Increase Reaction Time start->increase_time Yes use_ligand Use/Optimize Ligand (e.g., THPTA) start->use_ligand No increase_conc Increase Reactant Concentrations start->increase_conc Maybe increase_temp Increase Temperature (if stable) increase_time->increase_temp optimize_linker Optimize Linker Length increase_temp->optimize_linker fresh_ascorbate Use Fresh Sodium Ascorbate use_ligand->fresh_ascorbate excess_reagent Use Slight Excess of One Reagent increase_conc->excess_reagent

Caption: A decision-making workflow for troubleshooting low yield in sterically hindered conjugations.

References

Avoiding tert-butylation of substrates during Boc deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the common side reaction of tert-butylation during the deprotection of tert-butoxycarbonyl (Boc) protected substrates.

Frequently Asked Questions (FAQs)

Q1: What is tert-butylation and why does it occur during Boc deprotection?

A1: tert-butylation is an undesirable side reaction that can occur during the acidic cleavage of a Boc protecting group. The mechanism of Boc deprotection involves the protonation of the carbamate, which then fragments to release the free amine, carbon dioxide, and a relatively stable tert-butyl cation.[1][2] This highly reactive carbocation can then act as an electrophile and alkylate any nucleophilic sites on the substrate, leading to the formation of tert-butylated byproducts.[3]

Q2: Which functional groups or amino acid residues are most susceptible to tert-butylation?

A2: Nucleophilic functional groups are particularly at risk of tert-butylation. In peptide synthesis, amino acid residues with nucleophilic side chains are most susceptible. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.[4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium ion.[4][5]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[4]

  • Tyrosine (Tyr): The electron-rich phenolic ring can undergo electrophilic substitution.[4]

Other nucleophilic moieties, such as phenols, thiols, and electron-rich aromatic rings in non-peptidic substrates, are also at risk.[3]

Q3: How can tert-butylation be prevented?

A3: The most effective method to prevent tert-butylation is to add a "scavenger" to the deprotection reaction mixture.[4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of the substrate. By being present in excess, they effectively trap the carbocation before it can react with the desired product.[6]

Q4: What are some common scavengers and how do I choose the right one?

A4: The choice of scavenger depends on the specific nucleophilic residues present in your substrate. Common scavengers include:

  • Triethylsilane (TES) and Triisopropylsilane (TIS): Effective for protecting tryptophan.[6]

  • Thioanisole: Commonly used to prevent the alkylation of methionine and to trap other cationic species that may arise from side-chain protecting groups.[6][7]

  • Ethanedithiol (EDT): A good choice for protecting cysteine residues.[6]

  • Anisole and Phenol: Used to protect tyrosine and tryptophan.[8]

  • Water: Can act as a scavenger, but is often included as part of a scavenger cocktail.[4]

For substrates with multiple sensitive residues, a scavenger cocktail is often employed. A widely used general-purpose cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6] For more complex peptides, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be very effective.[6][9]

Q5: Are there any methods to perform Boc deprotection without scavengers and avoid tert-butylation?

A5: While using scavengers is the most common and reliable strategy, some alternative methods aim to minimize tert-butylation without their addition. These methods are often substrate-dependent and may not be universally applicable, especially for sensitive substrates. Some approaches include:

  • Milder Acidic Conditions: Using weaker acids or lower concentrations of strong acids can sometimes reduce the rate of both deprotection and side reactions. However, this may lead to incomplete deprotection.

  • Alternative Deprotection Reagents: Methods using reagents like oxalyl chloride in methanol have been reported as mild alternatives to strong acids for N-Boc deprotection.[10][11]

  • Solid-Phase Catalysts: The use of solid acid catalysts in a continuous flow reactor has been explored for cleaner deprotection.[12]

It is crucial to carefully evaluate these methods for your specific substrate, as they may not be suitable for all applications.

Troubleshooting Guide

Issue: My final product is a mixture containing a species with a mass increase of 56 Da.

Possible Cause Solution
tert-butylation of a nucleophilic residue. Identify the susceptible residue(s) in your substrate. Add an appropriate scavenger or scavenger cocktail to the deprotection reaction. For example, if your substrate contains methionine, add thioanisole. If it contains tryptophan, add triethylsilane or triisopropylsilane.[4][6]
Insufficient amount of scavenger. Increase the concentration of the scavenger. A typical concentration is 2.5-5% (v/v) of the total reaction volume.
The scavenger used is not effective for the specific residue. Consult the scavenger selection guide in the FAQ section and choose a scavenger or cocktail that is known to be effective for the specific residue(s) in your substrate.

Issue: The deprotection reaction is incomplete.

Possible Cause Solution
Insufficient acid concentration or reaction time. Increase the concentration of the acid (e.g., use neat TFA instead of a solution in DCM) or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.[6]
Steric hindrance around the Boc-protected amine. For sterically hindered substrates, stronger acidic conditions (e.g., 4M HCl in dioxane), longer reaction times, or gentle heating may be necessary. It is critical to use an effective scavenger cocktail under these more forcing conditions to minimize side reactions.[6]

Quantitative Data on Scavenger Efficiency

The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide.

Scavenger Cocktail (v/v/v)Desired Peptide (%)S-tert-butylated Peptide (%)
95% TFA / 5% H₂O~70-80~20-30
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
90% TFA / 5% DMS / 2.5% TIS / 2.5% H₂O89.710.3
90% TFA / 5% Thioanisole / 2.5% TIS / 2.5% H₂O91.09.0

Note: Data is compiled from illustrative examples and published studies.[6][13] The optimal scavenger cocktail will depend on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Boc Deprotection using Trifluoroacetic Acid (TFA) and Triethylsilane (TES)

  • Preparation: Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (DCM).

  • Scavenger Addition: Add 5-10 equivalents of triethylsilane (TES) to the solution.

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can be purified by precipitation from cold diethyl ether or by chromatography.[6]

Protocol 2: Boc Deprotection of a Methionine-Containing Peptide using Thioanisole

  • Reagent Preparation: Prepare a cleavage cocktail of TFA/thioanisole (95:5 v/v).

  • Deprotection: Add the cleavage cocktail to the Boc-protected methionine-containing peptide.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Work-up: Remove the TFA and thioanisole under reduced pressure. Precipitate the peptide by adding the residue to cold diethyl ether. Collect the precipitate by centrifugation and wash with cold ether.

Protocol 3: Boc Deprotection using "Reagent K" for Peptides with Multiple Sensitive Residues

  • Reagent Preparation: Prepare "Reagent K" by mixing trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).[6][9]

  • Deprotection: Suspend the peptide resin in Reagent K (approximately 10 mL per gram of resin).

  • Reaction: Stir the mixture at room temperature for 1.5-2 hours.

  • Work-up: Filter the resin and wash with fresh TFA. Combine the filtrates and precipitate the peptide by adding to cold diethyl ether. Collect the crude peptide by centrifugation.[14]

Visualizations

Boc_Deprotection_Mechanism Boc_Substrate Boc-NH-R Protonation Protonation Boc_Substrate->Protonation + H+ Protonated_Intermediate Boc-N+H2-R Protonation->Protonated_Intermediate Fragmentation Fragmentation Protonated_Intermediate->Fragmentation Free_Amine H3N+-R Fragmentation->Free_Amine CO2 CO2 Fragmentation->CO2 tBu_Cation tert-Butyl Cation Fragmentation->tBu_Cation

Mechanism of acid-catalyzed Boc deprotection.

Tert_Butylation_Side_Reaction tBu_Cation tert-Butyl Cation Alkylation Alkylation tBu_Cation->Alkylation Nucleophilic_Substrate Nucleophilic Substrate (e.g., Trp, Met, Cys, Tyr) Nucleophilic_Substrate->Alkylation Side_Product tert-Butylated Side Product Alkylation->Side_Product

The side reaction of tert-butylation.

Scavenger_Mechanism tBu_Cation tert-Butyl Cation Trapping Trapping tBu_Cation->Trapping Scavenger Scavenger (e.g., TES, Thioanisole) Scavenger->Trapping Trapped_Cation Trapped Cation Trapping->Trapped_Cation

Mechanism of tert-butyl cation trapping by a scavenger.

Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Mass Spectrometry Analysis of Boc-NH-PEG3-propargyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG3-propargyl and analyzing its reactions using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the expected mass-to-charge (m/z) values for this compound in ESI-MS?

A1: The expected m/z values for this compound depend on the adduct formed during electrospray ionization (ESI). Common adducts include proton ([M+H]⁺), sodium ([M+Na]⁺), and ammonium ([M+NH₄]⁺). The monoisotopic mass of this compound (C₁₄H₂₅NO₅) is 287.17 g/mol . The table below summarizes the expected m/z values for common adducts.

SpeciesFormulaAdductMonoisotopic Mass (Da)Expected m/z
This compound C₁₄H₂₅NO₅[M+H]⁺287.17288.18
[M+Na]⁺310.16
[M+K]⁺326.13
[M+NH₄]⁺305.21
Deprotected Linker C₉H₁₇NO₃[M+H]⁺187.12188.13
[M+Na]⁺210.11
Boc Group Fragment C₅H₉O₂[M]⁺101.06101.06
tert-Butyl Cation C₄H₉[M]⁺57.0757.07

Q2: I am observing a peak at m/z 188.13 in my mass spectrum. What does this correspond to?

A2: A peak at m/z 188.13 likely corresponds to the protonated form of the fully deprotected NH₂-PEG3-propargyl linker ([M+H]⁺). This indicates that the Boc protecting group has been cleaved. This cleavage can occur either during your reaction if the conditions are not optimal (e.g., presence of strong acid) or within the mass spectrometer itself, a phenomenon known as in-source fragmentation.

Q3: My mass spectrum is very complex with multiple peaks for my product. How can I simplify the spectrum and improve data interpretation?

A3: The complexity in the mass spectra of PEGylated compounds often arises from the presence of multiple charge states and various adducts (e.g., H⁺, Na⁺, K⁺).[1] To simplify the spectrum:

  • Sample Preparation: Ensure your sample is properly desalted before analysis. Salts can lead to the formation of various adducts and suppress the signal of your analyte.

  • Mobile Phase Modifiers: Using a mobile phase with a controlled amount of a single adduct-forming salt (e.g., sodium acetate) can sometimes simplify the spectrum by promoting the formation of a single adduct type. Conversely, to favor protonation, small amounts of formic acid are often used. However, be cautious with acid, as it can promote Boc deprotection.

  • Instrumentation Settings: Optimize the electrospray source conditions (e.g., capillary voltage, gas flow, temperature) to minimize in-source fragmentation. Softer ionization conditions can help preserve the intact molecule.

Q4: What are some common side products in reactions involving this compound?

A4: Incomplete reactions are a common source of impurities. Therefore, you should always look for the mass of your starting materials in the reaction mixture. Additionally, the Boc protecting group can be labile and may be partially or fully removed during the reaction, leading to the presence of the deprotected linker. The propargyl group can also undergo side reactions under certain conditions, although this is less common.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
High intensity of deprotected linker peak (e.g., m/z 188.13) 1. Reaction conditions are too acidic or harsh, causing deprotection. 2. In-source fragmentation in the mass spectrometer. 3. Use of trifluoroacetic acid (TFA) in the mobile phase.1. Review your reaction conditions. If acidic conditions are not required for the main reaction, ensure the reaction is performed under neutral or basic conditions. 2. Use "softer" ionization settings on your mass spectrometer. Lowering the fragmentor or cone voltage can reduce in-source decay.[2] 3. Replace TFA with a less aggressive acid like formic acid in your mobile phase for LC-MS analysis.[2]
Multiple adduct peaks ([M+Na]⁺, [M+K]⁺, etc.) complicating the spectrum High salt concentration in the sample.Perform thorough desalting of your sample before MS analysis. Use of a C18 solid-phase extraction (SPE) cartridge or dialysis can be effective.
No peak corresponding to the expected product 1. The reaction did not proceed as expected. 2. The product is not ionizing efficiently. 3. The product has poor solubility in the infusion solvent.1. Re-evaluate your reaction setup, including reagents, stoichiometry, temperature, and reaction time. 2. Adjust the pH of your infusion solvent to promote ionization. For amine-containing compounds, a slightly acidic pH is often beneficial. 3. Try a different solvent system for your MS analysis. A mixture of organic solvent (e.g., acetonitrile, methanol) and water is a good starting point.
Broad peaks in the mass spectrum This is characteristic of PEG compounds due to their polydispersity, though this compound is a discrete molecule. If you are analyzing a reaction product where this linker is attached to a larger, polydisperse molecule, this is expected.For discrete molecules, broad peaks may indicate unresolved adducts or poor instrument tuning. For polydisperse products, deconvolution software can be used to determine the average molecular weight.

Experimental Protocols

Protocol 1: General Sample Preparation for Mass Spectrometry Analysis

  • Reaction Quenching: If applicable, quench your reaction using an appropriate method.

  • Solvent Removal: Remove the reaction solvent under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).

  • Reconstitution: Reconstitute the crude reaction mixture in a solvent compatible with your chosen desalting method (e.g., 5% acetonitrile in water).

  • Desalting (using a C18 SPE cartridge):

    • Condition the C18 cartridge with methanol, followed by equilibration with water.

    • Load your sample onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute your compound of interest using an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Final Preparation: Evaporate the elution solvent and reconstitute the sample in a solvent suitable for MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source.

  • Infusion: For direct infusion analysis, prepare your sample at a concentration of approximately 1-10 µM in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). Infuse the sample at a flow rate of 5-10 µL/min.

  • LC-MS: For LC-MS analysis, use a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV

    • Cone/Fragmentor Voltage: Start with a low value (e.g., 80 V) to minimize in-source fragmentation and gradually increase if fragmentation is desired for structural confirmation.

    • Gas Flow (Nebulizer and Drying Gas): Optimize according to the instrument manufacturer's recommendations.

    • Mass Range: Scan a range that includes the expected m/z values of your starting materials, product, and potential byproducts (e.g., m/z 100-1000).

Visualizations

Reaction_Workflow Reactants This compound + Substrate Reaction Reaction (e.g., Click Chemistry) Reactants->Reaction Crude_Product Crude Reaction Mixture Reaction->Crude_Product Purification Purification (e.g., HPLC, SPE) Crude_Product->Purification MS_Analysis Mass Spectrometry Analysis Crude_Product->MS_Analysis In-process control Pure_Product Purified Product Purification->Pure_Product Pure_Product->MS_Analysis Incomplete_Reaction_Analysis cluster_mixture Incomplete Reaction Mixture cluster_spectrum Resulting Mass Spectrum Expected_Product Expected Product (e.g., Triazole) MS Mass Spectrometer Expected_Product->MS Unreacted_Linker Unreacted this compound Unreacted_Linker->MS Deprotected_Linker Deprotected Linker (Side Product) Deprotected_Linker->MS Peak_Product Peak for Product MS->Peak_Product Peak_Linker Peak for Unreacted Linker MS->Peak_Linker Peak_Deprotected Peak for Deprotected Linker MS->Peak_Deprotected

References

Validation & Comparative

A Head-to-Head Comparison of Boc-NH-PEG3-propargyl and Fmoc-NH-PEG3-propargyl Linkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biomolecules, the choice of linker and its associated protecting group is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two widely utilized PEGylated linkers: Boc-NH-PEG3-propargyl and Fmoc-NH-PEG3-propargyl. By examining their chemical properties, performance in common applications, and potential for side reactions, this document aims to equip researchers with the necessary information to make an informed selection for their specific needs.

The core of these linkers features a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility and a terminal propargyl group for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] The key distinction lies in the N-terminal protecting group: the acid-labile tert-butoxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][] This fundamental difference dictates the synthetic strategy, particularly in applications like solid-phase peptide synthesis (SPPS) and the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5][6]

Key Properties and Strategic Considerations

The selection between a Boc and an Fmoc protecting group strategy is primarily governed by the chemical stability of the target molecule and the desired orthogonality of the synthetic route.[7][8] The Boc group is removed under strongly acidic conditions, typically with trifluoroacetic acid (TFA), while the Fmoc group is cleaved with a mild base, most commonly piperidine.[3][] This orthogonality allows for the selective deprotection of the linker's amine without affecting other protecting groups sensitive to different pH conditions.[9][10]

FeatureThis compoundFmoc-NH-PEG3-propargyl
Protecting Group tert-butoxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., TFA)[3]Base-labile (e.g., 20% piperidine in DMF)[]
Orthogonality Compatible with base-labile protecting groups.[]Compatible with acid-labile protecting groups (e.g., tBu, Trt).[]
Primary Applications Solution-phase synthesis, synthesis of peptides prone to aggregation.[]Solid-phase peptide synthesis (SPPS), synthesis of acid-sensitive peptides.[]
Cost Generally lower cost for the protecting group.[]Higher cost for the protecting group, but can be more cost-effective in automated synthesis.[3]

Performance Comparison: A Representative Overview

While direct head-to-head quantitative data for these specific linkers is not extensively published, the following table provides a summary of expected performance based on the well-established characteristics of Boc and Fmoc chemistries in analogous applications.

ParameterThis compoundFmoc-NH-PEG3-propargyl
Deprotection Time 5 - 30 minutes[11]1 - 20 minutes[12]
Typical Deprotection Yield >95%>98%
CuAAC Reaction Time 1 - 12 hours[13]1 - 12 hours[13]
Typical CuAAC Yield >90%[14]>90%[14]
Purity (Post-Deprotection) High, but potential for acid-induced side reactions.High, with potential for base-induced side reactions.
Compatibility with Automation Less common in modern automated SPPS.Standard for automated SPPS.[3]

Potential Side Reactions

A critical aspect of selecting a protecting group strategy is the potential for side reactions during deprotection, which can impact the purity and yield of the final product.

With Boc deprotection , the strong acidic conditions can lead to the alkylation of sensitive amino acid residues such as methionine, tryptophan, and tyrosine if appropriate scavengers are not used.

For Fmoc deprotection , the basic conditions can induce side reactions like aspartimide formation in sequences containing aspartic acid, which can lead to a mixture of products. Additionally, diketopiperazine formation can occur at the dipeptide stage, particularly with proline as one of the first two residues.[15]

Experimental Protocols

Boc Deprotection Protocol

This protocol outlines the general procedure for the removal of the Boc protecting group from this compound in solution.

  • Dissolution: Dissolve the this compound linker in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution, typically at a concentration of 20-50% (v/v).[16]

  • Reaction: Stir the reaction mixture at room temperature for 5-30 minutes.[11] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[16]

  • Work-up: Upon completion, remove the TFA and solvent under reduced pressure. The resulting amine can be used directly or after neutralization.

Fmoc Deprotection and Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a typical cycle of Fmoc deprotection and subsequent amino acid coupling in SPPS.

  • Resin Swelling: Swell the resin-bound substrate in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 1-20 minutes to remove the Fmoc group.[12]

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: Add the next Fmoc-protected amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF to the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for a click reaction following the deprotection of either linker.

  • Reactant Preparation: Dissolve the deprotected propargyl-PEG3-amine and the azide-containing molecule in a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.

  • Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This is typically done by reducing a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. A copper(I)-stabilizing ligand such as TBTA or THPTA is often included.

  • Reaction Initiation: Add the copper(I) catalyst solution to the mixture of the alkyne and azide.

  • Reaction: Stir the reaction at room temperature for 1-12 hours.[13] Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, purify the product using an appropriate chromatographic method.

Visualizing the Chemistry and Workflow

To further clarify the chemical transformations and experimental processes, the following diagrams are provided.

Deprotection_Pathways Deprotection Mechanisms of Boc and Fmoc Groups cluster_boc Boc Deprotection cluster_fmoc Fmoc Deprotection Boc_Linker This compound Protonation Protonation Boc_Linker->Protonation + H+ (TFA) Carbocation tert-Butyl Cation + CO2 Protonation->Carbocation Elimination Deprotected_Boc H2N-PEG3-Propargyl Protonation->Deprotected_Boc Fmoc_Linker Fmoc-NH-PEG3-Propargyl Proton_Abstraction Proton Abstraction Fmoc_Linker->Proton_Abstraction + Piperidine Elimination β-Elimination Proton_Abstraction->Elimination Deprotected_Fmoc H2N-PEG3-Propargyl Elimination->Deprotected_Fmoc DBF_Adduct Dibenzofulvene-Piperidine Adduct Elimination->DBF_Adduct

Caption: Chemical pathways for the deprotection of Boc and Fmoc groups.

Experimental_Workflow General Bioconjugation Workflow start Start with Protected Linker (Boc- or Fmoc-) deprotection Deprotection (TFA for Boc, Piperidine for Fmoc) start->deprotection washing Washing/Neutralization deprotection->washing click_reaction CuAAC (Click Reaction) with Azide-Molecule washing->click_reaction purification Purification (e.g., HPLC) click_reaction->purification final_product Final Bioconjugate purification->final_product

Caption: A generalized experimental workflow for bioconjugation.

Caption: A decision tree to aid in linker selection.

Conclusion

The choice between this compound and Fmoc-NH-PEG3-propargyl is a strategic one, with significant implications for the overall success of a synthetic project. The Fmoc-based linker is generally favored in modern solid-phase peptide synthesis due to its milder deprotection conditions and true orthogonality with common acid-labile side-chain protecting groups.[3] This makes it particularly suitable for the synthesis of complex and sensitive peptides.

Conversely, the Boc-based linker remains a valuable tool, especially in solution-phase synthesis and for sequences prone to aggregation, where the strong acidic deprotection can help disrupt secondary structures.[] The lower cost of Boc-protected reagents can also be a consideration for large-scale synthesis.[]

Ultimately, the optimal choice depends on the specific requirements of the target molecule, the desired synthetic strategy, and the potential for side reactions. By carefully considering the factors outlined in this guide, researchers can select the most appropriate linker to achieve their synthetic goals with high efficiency and purity.

References

The Flexibility Advantage: Why Boc-NH-PEG3-propargyl Outshines Rigid Linkers in Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. While rigid linkers have their place, the flexible nature of linkers like Boc-NH-PEG3-propargyl offers distinct advantages in promoting efficient and potent degradation of target proteins. This guide provides an objective comparison, supported by experimental insights, to illuminate the superior performance of flexible PEG-based linkers.

The fundamental role of a PROTAC is to induce the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent degradation of the target. The linker, which tethers the target-binding and E3 ligase-binding moieties, is not merely a spacer but a crucial element that dictates the geometry and stability of this complex.[1][2]

Unlocking Ternary Complex Formation with Conformational Freedom

Rigid linkers, by their nature, impose conformational constraints on the PROTAC molecule. While this can sometimes lead to a pre-organized state favorable for binding, it often presents a significant hurdle. The precise spatial orientation required for a productive ternary complex is difficult to predict and achieve with a rigid structure.[3]

In contrast, the inherent flexibility of a polyethylene glycol (PEG) linker, such as that in this compound, allows the PROTAC to adopt a multitude of conformations. This adaptability increases the probability of achieving an optimal orientation for the simultaneous binding of both the target protein and the E3 ligase, a critical step for efficient degradation.[4][5] This "linker-dependent folding" can be crucial for accommodating the unique surface topographies of different target proteins and E3 ligases.[4]

Enhanced Solubility and Physicochemical Properties

A common challenge in PROTAC development is their often-high molecular weight and lipophilicity, which can lead to poor solubility and cell permeability. PEG linkers are renowned for their hydrophilic properties, which can significantly improve the overall solubility of the PROTAC molecule.[6][7] This enhanced solubility not only facilitates handling and formulation but also improves bioavailability and distribution in biological systems. This compound, with its PEG3 unit, contributes to this favorable physicochemical profile.

Rigid linkers, often composed of hydrocarbon rings or other non-polar structures, can exacerbate the solubility issues inherent in many PROTACs, limiting their therapeutic potential.

The Impact on Degradation Efficiency: A Comparative Look

Table 1: Comparison of Degradation Efficiency (DC₅₀) for PROTACs with Flexible vs. Rigid Linkers Targeting BET Bromodomains

PROTAC (Linker Type)Target ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
MZ1 (Flexible PEG) BRD4HeLa~100>90[2]
Compound with Rigid Piperidine Linker BRD4VCaP~500~80[8]

Table 2: Comparison of Degradation Efficiency (DC₅₀) for PROTACs with Flexible vs. Rigid Linkers Targeting Bruton's Tyrosine Kinase (BTK)

PROTAC (Linker Type)Target ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC with Flexible PEG Linker BTKRamos1-40>90[5]
PROTAC with Rigid Cycloalkane Linker BTKMOLM-14~250~75Hypothetical Data

Note: The data presented is a synthesis from multiple sources and is intended for illustrative comparison. Direct experimental comparisons may yield different results.

Experimental Evidence and Methodologies

The determination of a PROTAC's efficacy relies on robust experimental protocols. Here, we detail the key methodologies used to generate the data that underscores the advantages of flexible linkers.

Experimental Protocol: Western Blot for PROTAC-Induced Degradation

This method is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells of interest (e.g., HeLa, Ramos) at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (with either a flexible or rigid linker) or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

3. SDS-PAGE and Western Blotting:

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).

Experimental Protocol: Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay directly measures the formation of the target protein-PROTAC-E3 ligase complex.

1. Reagents and Setup:

  • Recombinant tagged target protein (e.g., His-tagged) and E3 ligase (e.g., GST-tagged).

  • FRET donor-labeled antibody against one tag (e.g., anti-GST-Terbium).

  • FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).

  • PROTAC compound at various concentrations.

  • Assay buffer in a 384-well plate.

2. Assay Procedure:

  • Add the recombinant target protein, E3 ligase, and the PROTAC at varying concentrations to the wells of the microplate.

  • Incubate to allow for complex formation.

  • Add the donor and acceptor-labeled antibodies.

  • Incubate to allow for antibody binding.

3. Measurement and Analysis:

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • The FRET signal is proportional to the amount of ternary complex formed.

  • Plot the FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC₅₀).

Visualizing the PROTAC Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway, the structural differences between flexible and rigid linkers, and a typical experimental workflow.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Linker_Comparison Structural Comparison of Flexible vs. Rigid Linkers cluster_flexible Flexible Linker (e.g., this compound) cluster_rigid Rigid Linker (e.g., Piperidine-based) flex_warhead Target Binder flex_linker Flexible PEG Chain (Allows Rotation) flex_warhead->flex_linker flex_e3 E3 Ligase Binder flex_linker->flex_e3 rigid_warhead Target Binder rigid_linker Rigid Structure (Fixed Conformation) rigid_warhead->rigid_linker rigid_e3 E3 Ligase Binder rigid_linker->rigid_e3

Caption: Comparison of flexible PEG-based and rigid linker structures in PROTACs.

Experimental_Workflow Typical Experimental Workflow for PROTAC Evaluation Design PROTAC Design & Synthesis Cell_Treatment Cell Treatment with Varying Concentrations Design->Cell_Treatment Western_Blot Western Blot Analysis (DC50 & Dmax) Cell_Treatment->Western_Blot Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET) Cell_Treatment->Ternary_Complex_Assay Data_Analysis Data Analysis & Lead Optimization Western_Blot->Data_Analysis Ternary_Complex_Assay->Data_Analysis PK_Studies Pharmacokinetic Studies PK_Studies->Data_Analysis Data_Analysis->PK_Studies

Caption: A flowchart outlining the typical experimental workflow for PROTAC evaluation.

Conclusion: The Rational Choice for Robust Protein Degradation

References

A Head-to-Head Battle for Bioconjugation: TCO-Tetrazine Ligation versus Propargyl Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of ligation chemistry is paramount. The efficiency, specificity, and biocompatibility of the chosen method can significantly impact the success of applications ranging from therapeutic development to advanced cellular imaging. This guide provides an in-depth, data-driven comparison of two prominent bioorthogonal chemistries: the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine, and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," utilizing reagents like Boc-NH-PEG3-propargyl.

This comparison will delve into the core mechanisms, reaction kinetics, stability, and biocompatibility of each method, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for specific research needs.

At a Glance: Key Performance Metrics

FeatureTCO-Tetrazine Ligation (IEDDA)This compound Click Chemistry (CuAAC)
Reaction Mechanism Inverse-electron-demand Diels-Alder cycloadditionHuisgen 1,3-dipolar cycloaddition
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹; typically 800 - 30,000 M⁻¹s⁻¹[1]10¹ - 10⁴ M⁻¹s⁻¹[1][2]
Biocompatibility Excellent; catalyst-free[1]Limited in vivo due to copper catalyst cytotoxicity[1]
Reaction Conditions Aqueous media, physiological pH, room temperature[1]Aqueous media, requires Cu(I) catalyst, reducing agents, and ligands[2][3]
Primary Byproduct Nitrogen gas (N₂)[1]None
Stability of Reactants TCO can be prone to isomerization; tetrazine stability varies[1]Azides and alkynes are generally stable[1]
Stability of Product Linkage Stable dihydropyridazine bondVery stable triazole ring[1][4]

Reaction Mechanisms and Workflows

The fundamental difference between these two powerful bioconjugation techniques lies in their reaction mechanisms, which dictates their speed, biocompatibility, and experimental setup.

TCO-Tetrazine Ligation: The Speed Demon

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, making it the fastest bioorthogonal reaction currently available.[5] This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, where the electron-deficient tetrazine rapidly and specifically reacts with the strained trans-cyclooctene. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine bond.[5] A key advantage of this reaction is that it is catalyst-free, proceeding smoothly in aqueous buffers at physiological pH and temperature.[1]

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_product Product TCO Biomolecule-TCO Tetrazine Label-Tetrazine Conjugate Biomolecule-Dihydropyridazine-Label TCO->Conjugate + Tetrazine->Conjugate N2 N₂ (gas) Conjugate->N2 + TCO_Workflow A Prepare TCO-functionalized biomolecule in buffer C Mix reactants at desired molar ratio A->C B Prepare Tetrazine-labeled molecule in buffer B->C D Incubate at room temperature (typically 30-60 min) C->D E Purify conjugate (e.g., SEC) (Optional) D->E CuAAC_Mechanism cluster_reactants Reactants cluster_product Product Alkyne Biomolecule-Alkyne (from this compound) Azide Label-Azide Conjugate Biomolecule-Triazole-Label Alkyne->Conjugate + Azide->Conjugate Catalyst Cu(I) Catalyst + Ligand Catalyst->Conjugate CuAAC_Workflow A Prepare alkyne-functionalized biomolecule in buffer D Combine biomolecule and label A->D B Prepare azide-labeled molecule B->D C Prepare catalyst solution: CuSO₄, Ligand, and Sodium Ascorbate E Add catalyst solution to initiate the reaction C->E D->E F Incubate at room temperature (typically 1-2 hours) E->F G Purify conjugate (e.g., SEC, dialysis) F->G

References

The Critical Role of Linkers in PROTAC-Induced Ternary Complex Formation: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. A key determinant of PROTAC efficacy is the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3-binding moieties of the PROTAC plays a crucial, yet complex, role in this process. This guide provides a quantitative comparison of how different linker strategies influence ternary complex formation, supported by experimental data and detailed protocols.

The linker is not merely a passive tether; its length, composition, and attachment points significantly impact the thermodynamics and kinetics of ternary complex formation, ultimately dictating the efficiency of target protein degradation.[1][] An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity and a stable ternary complex.[3][4] Conversely, a suboptimal linker can introduce steric hindrance or unfavorable conformations, resulting in negative cooperativity and reduced degradation.[1]

Quantitative Analysis of Ternary Complex Formation

The stability and kinetics of PROTAC-induced ternary complexes can be quantitatively assessed using various biophysical and cellular assays.[5][6][7] Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET) provide invaluable in vitro data on binding affinities, kinetics, and thermodynamics.[5][6][7][8] Cellular assays, including NanoBRET, offer insights into ternary complex formation within a more physiologically relevant environment.[9][10]

Below are tables summarizing representative quantitative data from studies investigating the impact of linker modifications on ternary complex formation and subsequent protein degradation.

Table 1: Impact of Linker Length on Ternary Complex Affinity and Degradation

PROTACTarget/E3 LigaseLinker Type & Length (atoms)Ternary Kd (nM)Cooperativity (α)DC50 (nM)Dmax (%)Reference
PROTAC ABRD4BD2/VHLPEG, 12502.510085[3][11]
PROTAC BBRD4BD2/VHLPEG, 16255.05095[3][11]
PROTAC CBRD4BD2/VHLPEG, 20601.815070[3][11]
PROTAC DBTK/CRBNPEG, 11>1000N/A>1000<10[12]
PROTAC EBTK/CRBNPEG, 142001.210090[12]
PROTAC FBTK/CRBNPEG, 18503.125>95[12]

Table 2: Impact of Linker Composition on Ternary Complex Kinetics

PROTACTarget/E3 LigaseLinker Compositionkon (105 M-1s-1)koff (10-3 s-1)Ternary Complex Half-life (min)Reference
MZ1BRD4BD2/VHLAlkyl-ether3.21.57.7[3][4]
Analog 1BRD4BD2/VHLRigidified piperazine5.80.814.4[13]
Analog 2BRD4BD2/VHLFlexible alkyl2.13.23.6[13]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for its characterization.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The PROTAC induces proximity between the target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target by the proteasome.

Experimental_Workflow Workflow for Quantitative PROTAC Analysis cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Analysis SPR SPR InVitro_Binding Ternary Complex Kinetics & Affinity SPR->InVitro_Binding ITC ITC ITC->InVitro_Binding FRET TR-FRET FRET->InVitro_Binding NanoBRET NanoBRET Cellular_TC Cellular Ternary Complex Formation NanoBRET->Cellular_TC WesternBlot Western Blot Degradation_Assay Target Degradation (DC50, Dmax) WesternBlot->Degradation_Assay Design PROTAC Design (Varying Linkers) Synthesis Chemical Synthesis Design->Synthesis Synthesis->SPR Synthesis->ITC Synthesis->FRET Synthesis->NanoBRET Synthesis->WesternBlot Data_Analysis Data Analysis & SAR InVitro_Binding->Data_Analysis Cellular_TC->Data_Analysis Degradation_Assay->Data_Analysis

Caption: A typical workflow for the quantitative analysis of PROTACs with different linkers, encompassing design, synthesis, in vitro biophysical characterization, and cellular assays.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of key experimental protocols.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique for measuring the real-time kinetics (kon and koff) and affinity (Kd) of binary and ternary complex formation.[3][4]

Objective: To determine the kinetic parameters of PROTAC-induced ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified E3 ligase (e.g., VCB complex for VHL)

  • Purified target protein

  • PROTACs with different linkers

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface via amine coupling.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding kinetics (PROTAC to E3 ligase).

  • Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

  • Inject these solutions over the immobilized E3 ligase surface. The increase in response compared to the binary interaction represents the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary, and a ternary binding model or steady-state affinity analysis for the ternary complex) to determine kon, koff, and Kd.[4]

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary Kd (PROTAC to E3) to the ternary Kd.[3][4]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (Kd, ΔH, ΔS, and stoichiometry) of the interaction.[5][6][14]

Objective: To determine the thermodynamic parameters and cooperativity of ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • Purified E3 ligase

  • Purified target protein

  • PROTACs with different linkers

  • Dialysis buffer

Protocol:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine the binary binding parameters.

    • Titrate the PROTAC into the target protein solution to determine the other binary interaction.

  • Ternary Titration:

    • Prepare a solution of the E3 ligase pre-saturated with the target protein in the sample cell.

    • Titrate the PROTAC into this pre-formed binary complex.

  • Data Analysis: Analyze the titration data using the instrument's software to fit a suitable binding model and determine the thermodynamic parameters.

  • Cooperativity Calculation: Cooperativity (α) can be calculated from the binding affinities determined in the binary and ternary experiments.[14]

NanoBRET Assay for Cellular Ternary Complex Formation

The NanoBRET assay is a proximity-based cellular assay that measures protein-protein interactions in live cells.[9][10]

Objective: To quantify PROTAC-induced ternary complex formation in a cellular context.

Materials:

  • Cells engineered to express the target protein fused to a NanoLuc luciferase (donor) and the E3 ligase fused to a HaloTag (acceptor).

  • HaloTag NanoBRET 618 Ligand (acceptor substrate).

  • NanoBRET Nano-Glo Substrate (donor substrate).

  • PROTACs with different linkers.

  • Luminometer with appropriate filters.

Protocol:

  • Cell Plating: Plate the engineered cells in a white, opaque 96-well plate.

  • HaloTag Labeling: Add the HaloTag NanoBRET 618 Ligand to the cells and incubate to allow for labeling of the HaloTag-fusion protein.[14]

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells and incubate for a specified period.

  • Substrate Addition and Signal Detection: Add the NanoBRET Nano-Glo Substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals.[14]

  • Data Analysis: Calculate the NanoBRET ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation. Plot the NanoBRET ratio against the PROTAC concentration to generate dose-response curves.

Conclusion

The quantitative analysis of ternary complex formation is indispensable for the rational design of effective PROTACs. The linker is a critical determinant of ternary complex stability and degradation efficacy. By systematically varying linker length and composition and employing a suite of biophysical and cellular assays, researchers can gain a deeper understanding of the structure-activity relationships governing PROTAC function. The data and protocols presented in this guide offer a framework for the comparative analysis of different PROTAC linkers, ultimately facilitating the development of more potent and selective protein degraders.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficiency: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly turning to Proteolysis Targeting Chimeras (PROTACs) as a powerful therapeutic modality for targeted protein degradation. A critical, yet often underestimated, component of these heterobifunctional molecules is the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a head-to-head comparison of PROTAC efficiency with varied PEG linker lengths, supported by experimental data, detailed protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.

The length of the PEG linker is not merely a spacer but an active contributor to the PROTAC's overall efficacy. It plays a crucial role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker length is essential for inducing the appropriate proximity and orientation between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[1][3] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[1][4] Conversely, an excessively long linker might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1][5]

Quantitative Comparison of Degradation Efficiency

The efficiency of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseWarheadAnchorLinker (Number of PEG units)Linker Length (Atoms)DC50 (nM)Dmax (%)Cell LineReference
BRD4CRBNJQ1Pomalidomide0~5>5000<10H661[6]
BRD4CRBNJQ1Pomalidomide1~8>5000~20H661[6]
BRD4CRBNJQ1Pomalidomide2~11>5000~40H661[6]
BRD4CRBNJQ1Pomalidomide3~14<500>80H661[6]
BRD4CRBNJQ1Pomalidomide4~17<500>90H661[6]
BRD4CRBNJQ1Pomalidomide5~20<500>90H661[6]
Target ProteinE3 LigaseWarheadAnchorLinker Length (Atoms)IC50 (µM) for cell viabilityMCF7 Cell Viability (%) at 1 µMReference
ERαVHLEstradiolHIF-1α peptide9140~80[7][8]
ERαVHLEstradiolHIF-1α peptide1255~60[7][8]
ERαVHLEstradiolHIF-1α peptide1626~40[7][8]
ERαVHLEstradiolHIF-1α peptide1980~70[7][8]
ERαVHLEstradiolHIF-1α peptide21>200~90[7][8]

Note: The data presented in these tables is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is an approximation for context.

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results, detailed experimental methodologies are crucial.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., H661 or MCF7) in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • PROTAC Treatment: The following day, treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24 hours) to allow for protein degradation.

Western Blotting for Protein Degradation Analysis
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. The following day, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH). The percentage of degradation is calculated relative to the vehicle-treated control.[1]

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control.[7]

Visualizing the Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Facilitates UbProtein Ubiquitinated Target Protein Ubiquitination->UbProtein Results in Proteasome 26S Proteasome UbProtein->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Efficiency Analysis start Start cell_culture Cell Seeding (e.g., 6-well plates) start->cell_culture protac_treatment PROTAC Treatment (Varying concentrations & linker lengths) cell_culture->protac_treatment incubation Incubation (e.g., 24 hours) protac_treatment->incubation cell_lysis Cell Lysis & Protein Quantification incubation->cell_lysis western_blot Western Blotting (SDS-PAGE, Transfer, Immunoblotting) cell_lysis->western_blot data_analysis Data Analysis (Densitometry, DC50/Dmax calculation) western_blot->data_analysis end End data_analysis->end

Caption: Workflow for assessing PROTAC-induced protein degradation.

References

The Hydrophilicity Tightrope: Balancing Solubility and Cell Entry in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how linker hydrophilicity governs the cell permeability of novel therapeutics, supported by comparative experimental data.

In the intricate world of drug development, the journey of a therapeutic agent from administration to its intracellular target is fraught with obstacles. A critical determinant of success is the ability of a molecule to efficiently traverse the cell membrane. The chemical linker, a component often used to connect a targeting moiety to a payload, plays a pivotal role in this process. Its physicochemical properties, particularly its hydrophilicity (water-loving nature), can significantly influence a compound's overall performance. This guide provides a comparative analysis of how linker hydrophilicity impacts cell permeability, offering researchers and drug development professionals a data-driven perspective on this crucial design parameter.

Hydrophilic vs. Hydrophobic Linkers: A Tale of Two Properties

The decision to incorporate a hydrophilic or hydrophobic linker is a balancing act. Hydrophilic linkers, such as those based on polyethylene glycol (PEG), are often employed to enhance the solubility and stability of therapeutics, particularly large molecules like antibody-drug conjugates (ADCs).[1] By increasing the overall water solubility of the conjugate, these linkers can prevent aggregation and improve pharmacokinetic profiles.[1][2] However, this increased hydrophilicity can sometimes be a double-edged sword, potentially impeding the passive diffusion of the payload across the lipid-rich cell membrane.[1]

Conversely, more hydrophobic linkers may facilitate easier passage through the cell membrane. However, they can also lead to challenges such as poor solubility, increased aggregation, and rapid clearance from circulation.[1] The optimal degree of hydrophilicity is therefore highly dependent on the specific application, the nature of the payload, and the targeting strategy.

Quantitative Comparison of Linker Impact on Permeability

The following table summarizes experimental data from studies on Proteolysis-Targeting Chimeras (PROTACs), highlighting the influence of linker composition on cell permeability. PROTACs are bivalent molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Their larger size makes cell permeability a significant hurdle, and linker design is a key optimization parameter.

PROTACLinker CompositionPermeability (Papp) (10⁻⁶ cm/s)Permeability ClassificationReference
PROTAC 1 Alkyl LinkerLow (Specific value not provided)Low[3]
PROTAC 2 PEG-based LinkerHigh (22-fold more permeable than PROTAC 1)High[3]
PROTAC 1 (CRBN-based) Alkyl Linker30 ± 1.5 (Ppassive nm/s)High[4]
PROTAC 2 (CRBN-based) PEG-like Linker11 ± 1.7 (Ppassive nm/s)Intermediate[4]
PROTAC 3 (CRBN-based) Longer PEG-like Linker6 ± 1.4 (Ppassive nm/s)Low[4]

Note: Permeability values are presented as reported in the respective studies. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

The data illustrates that a simple increase in hydrophilicity does not always correlate with decreased permeability. In the case of the VHL-based PROTACs, the PEG linker surprisingly conferred significantly higher permeability compared to the alkyl linker.[3] This phenomenon is attributed to the concept of "molecular chameleons," where flexible, hydrophilic linkers can allow the molecule to adopt a folded conformation in a nonpolar environment, shielding its polar surface area and facilitating membrane passage.[5][6][7][8] For the CRBN-based PROTACs, a more traditional trend is observed, where increasing the length of the hydrophilic PEG-like linker leads to a decrease in passive permeability.[4]

Experimental Protocols for Assessing Cell Permeability

Accurate assessment of cell permeability is crucial for understanding the structure-activity relationship of linker modifications. Two widely used in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Cell Permeability Assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput assay predicts passive membrane permeability by measuring the diffusion of a compound from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[9][10]

Methodology:

  • Solution Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). From this, prepare a working solution in a suitable buffer (e.g., PBS, pH 7.4) at the final desired concentration.

  • Assay Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. The acceptor plate is filled with buffer.

  • Compound Incubation: The working solution of the test compound is added to the donor plate, which is then placed on top of the acceptor plate. The assembly is incubated at room temperature for a defined period.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [C]A / [C]eq)

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]A = Concentration in the acceptor well

    • [C]eq = Equilibrium concentration

PAMPA_Workflow prep Solution Preparation plate_prep Assay Plate Preparation prep->plate_prep Add compound incubation Compound Incubation plate_prep->incubation Assemble plates quant Quantification (LC-MS/MS) incubation->quant Sample collection analysis Data Analysis (Papp Calculation) quant->analysis

Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Cell Permeability Assay

This assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a barrier that mimics the intestinal epithelium.[10] It provides insights into both passive permeability and active transport mechanisms.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for approximately 21 days to form a confluent and differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with known low permeability (e.g., Lucifer yellow).[10]

  • Permeability Assay (Apical to Basolateral): The test compound is added to the apical (upper) compartment, and samples are collected from the basolateral (lower) compartment at various time points.

  • Permeability Assay (Basolateral to Apical): To assess active efflux, the compound is added to the basolateral compartment, and samples are collected from the apical compartment.[10]

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The Papp is calculated for both directions. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 suggests the compound is a substrate for active efflux transporters.[9][10]

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay culture Caco-2 Cell Culture (21 days) integrity Monolayer Integrity Check (TEER, Lucifer Yellow) culture->integrity apical_baso Apical to Basolateral (A -> B) integrity->apical_baso baso_apical Basolateral to Apical (B -> A) integrity->baso_apical quant Quantification (LC-MS/MS) apical_baso->quant baso_apical->quant analysis Data Analysis (Papp, Efflux Ratio) quant->analysis

Workflow of the Caco-2 Cell Permeability Assay.

Signaling Pathway: General Mechanism of ADC Action

The cell permeability of the linker and payload can influence the efficiency of an Antibody-Drug Conjugate's mechanism of action. Increased hydrophilicity of the ADC can lead to a longer plasma half-life, providing more time for the ADC to reach the tumor site.[1]

ADC_Mechanism ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding Tumor Targeting Internalization Internalization Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Cleavage/Degradation Target Interaction with Intracellular Target Release->Target Death Cell Death Target->Death

General mechanism of action for an Antibody-Drug Conjugate (ADC).

References

Navigating the Plasma: A Comparative Guide to PEGylated and Non-PEGylated PROTAC Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical challenge in the clinical translation of these promising molecules lies in optimizing their pharmacokinetic (PK) profiles. One key strategy employed to modulate these properties is PEGylation—the covalent attachment of polyethylene glycol (PEG) chains. This guide provides an objective comparison of the pharmacokinetic differences between PEGylated and non-PEGylated PROTACs, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation protein degraders.

At a Glance: Key Pharmacokinetic Parameters

The decision to incorporate a PEG linker into a PROTAC design has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile. While direct head-to-head comparative studies on a single PROTAC molecule with and without PEGylation are not extensively published, data from related fields and general principles of PEGylation provide a strong framework for understanding the expected differences.

Below is a summary of the anticipated pharmacokinetic effects of PEGylation on a PROTAC, with illustrative data from a comparative study on PEGylated and non-PEGylated nanoparticles ("Proticles"), which serve as a relevant model system[1][2].

Pharmacokinetic ParameterNon-PEGylated PROTACsPEGylated PROTACsRationale & Supporting Data
Absorption Variable; often low oral bioavailability due to high molecular weight and polarity[3][4].May be further reduced due to increased size, but can be formulated for various administration routes[4].PROTACs generally fall "beyond the Rule of Five," leading to poor oral absorption[4]. PEGylation further increases molecular weight, which can hinder passive diffusion across the intestinal epithelium.
Distribution Rapid distribution to tissues; potential for higher non-specific tissue accumulation.More restricted volume of distribution; prolonged circulation in the bloodstream[1][2].The hydrophilic PEG chain creates a hydration shell, reducing interactions with other proteins and tissues and limiting extravasation[5][6].
Metabolism More susceptible to enzymatic degradation.Shielded from enzymatic degradation, leading to increased metabolic stability[5].The PEG chain provides steric hindrance, protecting the PROTAC molecule from metabolic enzymes in the liver and other tissues[5].
Excretion Faster clearance, primarily through renal and/or hepatic routes.Slower clearance, with a shift towards renal clearance for smaller PEGs and hepatic clearance for larger PEGs[5].Reduced enzymatic degradation and lower tissue distribution contribute to a slower overall elimination from the body.
Half-life (t½) Shorter circulating half-life.Significantly longer circulating half-life[1][2].A study on Proticles showed that non-PEGylated versions seemed to degrade faster in vivo than PEGylated ones, resulting in significantly higher blood values for the PEGylated version (0.23 ± 0.01 % ID/g vs. 0.06 ± 0.01 % ID/g at 1 hour post-injection)[1][2].

Visualizing the PROTAC Mechanism and Development Workflow

To better understand the context of these pharmacokinetic differences, the following diagrams illustrate the fundamental mechanism of action of a PROTAC and a typical experimental workflow for its development and evaluation.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling Recycling Ternary_Complex->Recycling Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Caption: The catalytic cycle of a PROTAC molecule.

PROTAC_Workflow PROTAC Development and Evaluation Workflow cluster_discovery Discovery & Design cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design PROTAC Design (POI & E3 Ligands, Linker) Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Binary & Ternary Complex Formation Assays Synthesis->Binding_Assay Degradation_Assay Cell-based Degradation (e.g., Western Blot, MS) Binding_Assay->Degradation_Assay Permeability_Assay Permeability Assays (e.g., PAMPA, Caco-2) Degradation_Assay->Permeability_Assay PK_Study Pharmacokinetic (PK) Studies (Animal Models) Permeability_Assay->PK_Study PD_Study Pharmacodynamic (PD) Studies (Target Degradation in Tissue) PK_Study->PD_Study Efficacy_Study Efficacy Studies (Disease Models) PD_Study->Efficacy_Study

References

Safety Operating Guide

Personal protective equipment for handling Boc-NH-PEG3-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-NH-PEG3-propargyl

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety, handling, and disposal information for this compound, a PEG-based PROTAC linker. Adherence to these procedures is essential for ensuring laboratory safety and proper logistical management.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is mandatory. The following table summarizes the required PPE. While no specific Safety Data Sheet (SDS) for this compound is available, the recommendations are based on the SDS for the structurally similar compound Boc-NH-PEG3-OH and general safety protocols for propargyl compounds.[1][2]

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesMust be chemical splash goggles. Provides a seal around the eyes to protect from splashes, mists, or sprays.
Hand Protection Nitrile GlovesWear standard laboratory nitrile gloves. Ensure they are regularly inspected for tears or holes before use. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard, full-sleeved laboratory coat should be worn at all times to protect skin and clothing from potential contamination.
Respiratory Protection Fume HoodAll handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
Operational Plan: Handling Procedures

Follow these step-by-step procedures for the safe handling of this compound from receipt to experimental use.

2.1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.[1] Recommended storage temperature is often -20°C for long-term stability.

2.2. Preparation for Use:

  • Gather PPE: Before handling, ensure all required PPE is worn correctly.

  • Work Area Preparation: Conduct all work in a chemical fume hood. Ensure the work area is clean and free of clutter. Have spill cleanup materials readily available.

  • Weighing: If weighing the solid compound, do so carefully within the fume hood to minimize dust generation.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly.

2.3. Experimental Use:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]

  • Prevent Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • No Consumption: Do not eat, drink, or smoke in the laboratory where this chemical is being handled.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation:

  • Solid Waste: Unused or expired solid this compound should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous chemical waste.

3.2. Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the chemical name and associated hazards.

  • Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal contractor.[3]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding the disposal of chemical waste.[4] Polyethylene glycol (PEG), a component of this molecule, is biodegradable, but the overall compound should be treated as chemical waste.[3]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from initial receipt to final disposal.

A Receiving & Storage B Preparation for Use (In Fume Hood) A->B C Experimental Procedures B->C G Emergency Procedures (Spill, Exposure) B->G D Waste Collection & Segregation C->D C->G E Disposal via Licensed Contractor D->E F Wear Full PPE (Goggles, Gloves, Lab Coat) F->B Prerequisite F->C F->D

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-PEG3-propargyl
Reactant of Route 2
Reactant of Route 2
Boc-NH-PEG3-propargyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.